Product packaging for Pelargonidin Chloride(Cat. No.:CAS No. 134-04-3)

Pelargonidin Chloride

Cat. No.: B192052
CAS No.: 134-04-3
M. Wt: 306.70 g/mol
InChI Key: YPVZJXMTXCOTJN-UHFFFAOYSA-N
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Description

Pelargonidin chloride is an anthocyanidin chloride that has pelargonidin as the cationic counterpart. It has a role as a phytoestrogen and a plant metabolite. It contains a pelargonidin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO5 B192052 Pelargonidin Chloride CAS No. 134-04-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZJXMTXCOTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7690-51-9 (Parent)
Record name Pelargonidin
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DSSTOX Substance ID

DTXSID001020859
Record name Pelargonidin chloride
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Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-04-3
Record name Pelargonidin chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pelargonidin
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Record name Pelargonidin chloride
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Record name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride
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Record name PELARGONIDIN CHLORIDE
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Foundational & Exploratory

Technical Guide: Pelargonidin Chloride (CAS No. 134-04-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride, a member of the anthocyanidin class of flavonoids, is a naturally occurring plant pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Its CAS number is 134-04-3.[2][3][4][5] Beyond its role as a pigment, this compound has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of its physicochemical characteristics, biological activities, and relevant experimental protocols for researchers in drug discovery and development.

Physicochemical Properties

This compound is a water-soluble compound that exhibits a characteristic red color in acidic solutions, which transitions to a bluish hue in neutral to alkaline conditions.

PropertyValueSource
CAS Number 134-04-3[2][3][4][5]
Molecular Formula C₁₅H₁₁ClO₅[2][3]
Molecular Weight 306.70 g/mol [4]
Appearance Red to brown solid/powder[4][6]
Purity Typically >97% by HPLC[2]
Solubility Soluble in DMSO, methanol, and ethanol.[6]
Storage Store at 2-8°C, protected from light.[6]
UV/Vis λmax 275, 520 nmNot explicitly found in search results

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant and cytoprotective effects being the most extensively studied. A key mechanism of action is its modulation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Keap1/Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted.

This compound promotes the dissociation of Nrf2 from Keap1.[2][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][6] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Biological Activity

The bioactivity of this compound has been quantified in various in vitro and in vivo studies.

AssayCell Line/ModelEffectConcentration/DoseSource
Cell Viability (MTT Assay)JB6 P+ cellsTime- and dose-dependent inhibition of cell viability10-100 µM (1, 3, 5 days)[6]
Cell Cycle ArrestJB6 P+ cellsInduction of cell cycle arrest at sub-G1 phase10, 30, 50 µM (3 days)[6]
Gene Expression (mRNA & Protein)JB6 P+ cellsIncreased expression of HO-1, NQO1, and Nrf210, 30, 50 µM (5 days)[6]
Cytotoxicity (MTT Assay)HT29 cellsIrreversible inhibition of cell viabilityGI₅₀ = 0.31 µM (24 hours)[8]
NeuroprotectionRat model of spinal cord injuryImproved functional recovery and attenuated neuropathic pain1, 2, and 4 mM (intrathecal injection)[5]
CytoprotectionHepG2 cellsIncreased cell viability against citrinin-induced toxicity50 and 100 µM[2][4][7]

Experimental Protocols

In Vitro Cell Viability Assessment using MTT Assay

This protocol is adapted from a study where this compound was used to protect HepG2 cells against citrinin-induced cytotoxicity.[2][4][7]

Objective: To determine the effect of a test compound on the viability of cultured mammalian cells.

Materials:

  • HepG2 (Human liver hepatocellular carcinoma) cell line

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution

  • This compound (CAS 134-04-3)

  • Test compound (e.g., a toxin like citrinin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a desired density and allow them to adhere and grow for 24-48 hours in complete MEM.

  • Treatment:

    • For assessing the protective effect of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 50 and 100 µM) in serum-free media for 2 hours.[2][4][7]

    • Following pre-incubation, add the cytotoxic agent (e.g., citrinin) at its determined IC₅₀ concentration and incubate for 24 hours.[2][4][7]

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the cytotoxic agent alone.

  • MTT Incubation:

    • After the 24-hour treatment period, remove the culture medium.

    • Add 500 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate at 37°C for 2-4 hours, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 500 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Express the results as a percentage of the control (untreated cells) to determine cell viability.

MTT_Assay_Workflow A 1. Seed HepG2 cells in a 24-well plate B 2. Pre-incubate with this compound (2h) A->B C 3. Add cytotoxic agent (24h) B->C D 4. Add MTT solution (2-4h) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability (%) F->G

Figure 2: Workflow for the MTT cell viability assay.

In Vivo Neuroprotection Study in a Rat Model

This protocol is based on a study investigating the neuroprotective effects of pelargonidin in a rat model of spinal cord injury.[5]

Objective: To evaluate the in vivo efficacy of this compound in promoting functional recovery and reducing neuropathic pain.

Materials:

  • Adult male Wistar rats (230-250 g)

  • This compound

  • Distilled water (for vehicle control)

  • Anesthetic agents

  • Surgical instruments for laminectomy

  • Apparatus for inducing spinal cord compression injury

  • Behavioral testing equipment (e.g., for assessing motor function)

Methodology:

  • Animal Groups: Randomly assign rats to different groups:

    • Sham group (laminectomy without injury, receives vehicle)

    • Spinal Cord Injury (SCI) group (laminectomy with injury, receives vehicle)

    • Treatment groups (laminectomy with injury, receive different doses of pelargonidin, e.g., 1, 2, and 4 mM).[5]

  • Surgical Procedure:

    • Anesthetize the rats according to approved institutional protocols.

    • Perform a laminectomy at the appropriate spinal level to expose the spinal cord.

    • In the SCI and treatment groups, induce a compression injury to the spinal cord.

  • Drug Administration:

    • Thirty minutes after the injury, administer this compound or the vehicle via intrathecal injection (10 µL).[5]

  • Post-operative Care and Behavioral Assessment:

    • Provide appropriate post-operative care, including analgesics and bladder expression.

    • At regular intervals post-injury, conduct behavioral assessments to evaluate motor function and neuropathic pain.

  • Biochemical and Histological Analysis:

    • At the end of the study period, collect serum and spinal cord tissue.

    • Analyze serum for markers of oxidative stress (e.g., catalase and glutathione activity).[5]

    • Perform histological analysis of the spinal cord tissue to assess the extent of injury and any neuroprotective effects.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and cytoprotective activities, primarily mediated through the activation of the Nrf2 signaling pathway. Its potential therapeutic applications in conditions associated with oxidative stress and inflammation warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this bioactive molecule.

References

Pelargonidin Chloride chemical structure and properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a water-soluble pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Beyond its role as a natural colorant, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties, making it a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its modulation of critical signaling pathways. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is the chloride salt of pelargonidin, a flavylium cation. Its core structure consists of a C6-C3-C6 flavonoid skeleton with hydroxyl groups at the 3, 5, 7, and 4' positions. The positive charge on the heterocyclic C ring is stabilized by the chloride anion.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride
Synonyms Pelargonidol chloride, 3,4',5,7-Tetrahydroxyflavylium chloride, 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride
CAS Number 134-04-3
Molecular Formula C₁₅H₁₁ClO₅
Molecular Weight 306.70 g/mol

Physicochemical Properties

This compound is a red to brown crystalline solid.[2] It is known to be hygroscopic and should be stored in a dry environment.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Crystalline solid[3]
Color Red to brown[2]
Melting Point >300 °C (decomposes)Note: Conflicting data exists, with some sources reporting around 244°C. Further verification is recommended.
Solubility Soluble in water, ethanol, methanol, DMSO, and dimethylformamide (approx. 1 mg/mL in organic solvents)[3]
UV-Vis Absorption (λmax) 269, 426, 524 nm (in methanol)[3]

Note on NMR Data: While ¹H and ¹³C NMR are standard techniques for the structural elucidation of organic molecules, readily available, detailed spectral data with assigned chemical shifts for this compound in common deuterated solvents is limited in the public domain. Researchers are advised to acquire their own NMR data for rigorous structural confirmation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with key cellular signaling pathways.

Antioxidant Activity and the Keap1/Nrf2 Signaling Pathway

This compound is a potent antioxidant, capable of scavenging free radicals. Its antioxidant mechanism is, in part, mediated by the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enzymes that play a critical role in cellular defense against oxidative stress.

Nrf2_Pathway Pelargonidin Pelargonidin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex Pelargonidin->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Cytoprotective_Genes Cytoprotective Genes (HO-1, NQO1) ARE->Cytoprotective_Genes Nucleus Nucleus Cytoplasm Cytoplasm

Figure 1. this compound Activation of the Nrf2 Pathway.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a variety of diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This inhibition can occur at various points, including the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB degradation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_Genes activates transcription Pelargonidin Pelargonidin Chloride Pelargonidin->IKK Nucleus Nucleus Cytoplasm Cytoplasm

Figure 2. Inhibition of the NF-κB Pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol provides a general method for the extraction and purification of anthocyanins, including this compound, from plant sources such as berries, flowers, and colored leaves.

Materials:

  • Plant material (fresh or frozen)

  • Methanol or ethanol

  • Hydrochloric acid (HCl) or formic acid

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Extraction:

    • Homogenize 100 g of the plant material with 500 mL of acidified methanol (0.1% HCl, v/v).

    • Macerate the mixture for 24 hours at 4°C in the dark.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

  • Purification:

    • Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of acidified water (0.01% HCl).

    • Load the concentrated aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 20 mL of acidified water to remove sugars and other polar compounds.

    • Elute the anthocyanins with 15 mL of acidified methanol.

    • Evaporate the methanol from the eluate to dryness under a stream of nitrogen.

  • HPLC Fractionation (Optional for high purity):

    • Redissolve the dried anthocyanin extract in a suitable mobile phase.

    • Inject the sample into an HPLC system equipped with a semi-preparative C18 column.

    • Use a gradient of acidified water (A) and acidified methanol (B) to separate the individual anthocyanins.

    • Collect the fraction corresponding to the retention time of this compound (determined using a standard).

    • Confirm the identity and purity of the isolated compound using LC-MS and NMR.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant activity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the this compound stock solution (e.g., 1-100 µg/mL).

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol outlines a method to visualize and quantify the inhibitory effect of this compound on the nuclear translocation of NF-κB in cultured cells.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • 4% Paraformaldehyde in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes. Include an unstimulated control.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and NF-κB (e.g., green or red) channels.

    • Analyze the images to determine the localization of NF-κB. In unstimulated or this compound-treated cells, NF-κB staining should be predominantly cytoplasmic. In stimulated cells, the staining will be concentrated in the nucleus.

    • Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound is a naturally occurring anthocyanidin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, provide a strong basis for its further investigation as a therapeutic agent for a variety of inflammation- and oxidative stress-related disorders. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this promising flavonoid. Further research, particularly in the areas of bioavailability, metabolism, and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Natural Sources and Biosynthesis of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is responsible for many of the orange and red hues observed in the plant kingdom. This document provides a comprehensive overview of the natural distribution of this compound and its glycosidic forms, detailing its presence in a variety of fruits, vegetables, and ornamental flowers. Furthermore, it elucidates the intricate biosynthetic pathway leading to its formation, from primary metabolites to the final anthocyanin products. This guide also compiles detailed experimental protocols for the extraction, quantification, and characterization of pelargonidin and for the analysis of its biosynthetic enzymes and corresponding gene expression. The information herein is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, plant biology, and drug development.

Natural Sources of this compound

Pelargonidin and its glycosides are widespread in the plant kingdom, contributing to the vibrant orange and red colors of many flowers, fruits, and vegetables. The primary dietary sources of pelargonidin are berries, particularly strawberries and raspberries. It is also found in other fruits such as plums and pomegranates, as well as in vegetables like red radish and in legumes, notably kidney beans.[1] In flowers, pelargonidin is a key pigment in red geraniums, the spathes of Philodendron, and the orange-colored flowers of the blue pimpernel.[1]

The concentration of pelargonidin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and stage of maturity. Below is a summary of the quantitative data available for pelargonidin and its common glycosides in various natural sources.

Table 1: Quantitative Content of Pelargonidin and its Glycosides in Various Natural Sources
Natural SourcePlant PartPelargonidin Derivative(s)Concentration RangeReference(s)
Fruits
Strawberry (Fragaria x ananassa)FruitPelargonidin-3-O-glucoside20.28 - 68.27 mg/100g FW[2]
FruitPelargonidin-3-O-rutinoside0.00 - 5.54 mg/100g FW
FruitPelargonidin-3-O-(6''-succinyl-glucoside)0.00 - 31.31 mg/100g FW[3]
FruitTotal Pelargonidin Glycosides200 - 600 mg/kg FW[4]
Raspberry, Red (Rubus idaeus)FruitPelargonidin-3-O-sophorosidePresent, not quantified
FruitPelargonidin-3-O-glucoside0.00 - 4.87 mg/100g FW[2]
FruitTotal Anthocyanins (including pelargonidin glycosides)13.88 - 38.43 mg/100g FW[5]
Raspberry, Black (Rubus occidentalis)FruitPelargonidin-3-rutinosidePresent, not quantified[6]
Pomegranate (Punica granatum)JuicePelargonidin-3-O-glucoside0.02 - 0.99 mg/100mL[2]
Vegetables
Radish, Red (Raphanus sativus)Epidermal TissueTotal Monomeric Anthocyanins (as pelargonidin-glucoside)154 ± 13 mg/100g[7][8]
SkinTotal Anthocyanins39.3 - 193 mg/100g[9]
RootTotal Anthocyanins16.5 - 76.9 mg/100g[9]
Legumes
Kidney Bean, Red (Phaseolus vulgaris)Seed CoatPelargonidin-3-O-glucoside0 - 0.59 mg/g of dried seed coats[1][10]
Kidney Bean, Black (Phaseolus vulgaris)Seed CoatPelargonidin-3-O-glucosidePresent, not quantified[2]

FW: Fresh Weight

Biosynthesis of Pelargonidin

The biosynthesis of pelargonidin is an integral part of the well-characterized flavonoid and anthocyanin pathways, which commence with the shikimate pathway. This central metabolic route provides the precursor L-phenylalanine, which then enters the phenylpropanoid pathway.

The Phenylpropanoid and Flavonoid Pathways

The key steps and enzymes involved in the biosynthesis of pelargonidin are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This is the first committed step in flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol.

  • Dihydroflavonol 4-Reductase (DFR): This is a critical branching point in the anthocyanin pathway. DFR reduces dihydroflavonols to their corresponding leucoanthocyanidins. The substrate specificity of DFR is a major determinant of the type of anthocyanidin produced. For pelargonidin synthesis, DFR must efficiently reduce dihydrokaempferol to leucopelargonidin.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS catalyzes the oxidation of leucoanthocyanidins to the corresponding colored anthocyanidins. In this case, leucopelargonidin is converted to pelargonidin.

  • Glycosylation: The unstable pelargonidin aglycone is subsequently stabilized by glycosylation, most commonly at the 3-hydroxyl group, to form pelargonidin-3-O-glucoside (callistephin) and other glycosides. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT). Further modifications, such as acylation, can also occur.

Pelargonidin_Biosynthesis Shikimate Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Malonyl_CoA Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Malonyl_CoA->Naringenin_Chalcone CHS p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Pelargonidin_Glycosides Pelargonidin Glycosides Pelargonidin->Pelargonidin_Glycosides Glycosyltransferases PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS GT Glycosyltransferases

Caption: Biosynthetic pathway of Pelargonidin.

Experimental Protocols

Extraction of Pelargonidin and other Anthocyanins

A general protocol for the extraction of anthocyanins from plant material, optimized for strawberries, is provided below. This can be adapted for other plant tissues.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Extraction solvent: Methanol or ethanol with 0.1% HCl (v/v)

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator (optional)

  • Solid-phase extraction (SPE) C18 cartridges (for purification)

Procedure:

  • Homogenize a known weight of the plant material with the acidified extraction solvent (e.g., 1:10 w/v).

  • Protect the mixture from light and agitate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).

  • Centrifuge the mixture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the solid debris.

  • Collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

  • Combine the supernatants. The crude extract can be concentrated under vacuum if necessary.

  • For purification, the extract can be passed through a C18 SPE cartridge, washed with acidified water to remove sugars and other polar compounds, and then the anthocyanins are eluted with acidified methanol.

Quantification of Pelargonidin

A. Spectrophotometric Method (pH Differential Method)

This method is suitable for determining the total monomeric anthocyanin content.

Materials:

  • Anthocyanin extract

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Dilute the anthocyanin extract with the pH 1.0 buffer and a separate aliquot with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for 15-20 minutes.

  • Measure the absorbance of both solutions at the wavelength of maximum absorption for pelargonidin glycosides (around 510-520 nm) and at 700 nm (to correct for haze).

  • Calculate the absorbance (A) as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.

  • Calculate the monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of pelargonidin-3-glucoside (433.4 g/mol ), DF is the dilution factor, ε is the molar extinction coefficient of pelargonidin-3-glucoside (typically around 15,600 L·cm-1·mol-1), and l is the pathlength in cm.

B. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the separation and quantification of individual pelargonidin glycosides.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Aqueous formic acid (e.g., 5%).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 30-60 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: DAD at ~520 nm and/or MS in positive ion mode.

  • Quantification: Based on a calibration curve of an authentic pelargonidin-3-glucoside standard.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Purification) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Detection Detection (DAD and/or MS) HPLC_System->Detection Data_Analysis Data Analysis (Chromatogram, Quantification) Detection->Data_Analysis Results Results (Pelargonidin Glycoside Concentrations) Data_Analysis->Results

Caption: HPLC analysis workflow for Pelargonidin.

Enzyme Assays for Biosynthetic Enzymes

A. Dihydroflavonol 4-Reductase (DFR) Assay

Materials:

  • Plant protein extract

  • Dihydrokaempferol (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Ethyl acetate for extraction

  • Acidic butanol for conversion of leucoanthocyanidin to pelargonidin

  • Spectrophotometer or HPLC

Procedure:

  • Incubate the protein extract with dihydrokaempferol and NADPH in the reaction buffer at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding ethyl acetate to extract the leucoanthocyanidin product.

  • Evaporate the ethyl acetate and resuspend the residue in acidic butanol.

  • Heat the mixture to convert leucopelargonidin to pelargonidin.

  • Quantify the resulting pelargonidin spectrophotometrically at ~550 nm or by HPLC.

B. Anthocyanidin Synthase (ANS) Assay

Materials:

  • Plant protein extract

  • Leucopelargonidin (substrate)

  • 2-oxoglutarate, Fe(II), and ascorbate (cofactors)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Ethyl acetate for extraction

  • HPLC

Procedure:

  • Incubate the protein extract with leucopelargonidin and cofactors in the reaction buffer at a controlled temperature.

  • Stop the reaction and extract the pelargonidin product with ethyl acetate.

  • Analyze the extract by HPLC to quantify the pelargonidin formed.

Gene Expression Analysis

The expression levels of the genes encoding the biosynthetic enzymes can be quantified using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

Workflow:

  • RNA Extraction: Isolate total RNA from the plant tissue of interest.

  • DNase Treatment: Remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., CHS, CHI, F3H, DFR, ANS) and a reference gene for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes.

Gene_Expression_Workflow RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: RT-qPCR workflow for gene expression.

Conclusion

This compound and its glycosides are significant natural pigments with potential applications in the food, cosmetic, and pharmaceutical industries. A thorough understanding of their natural distribution and biosynthetic pathway is crucial for their effective utilization. This technical guide provides a foundational resource for researchers, summarizing the key information on the sources, biosynthesis, and experimental analysis of pelargonidin. The provided protocols and data serve as a starting point for further investigation into this important class of flavonoids.

References

A Comprehensive Technical Guide on the Preliminary Screening of Pelargonidin Chloride's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride, a member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the red and orange hues in many fruits, berries, and flowers.[1] Beyond its role as a colorant, pelargonidin and its glycosides have garnered significant scientific interest for their diverse biological activities and potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antidiabetic, and cardiovascular effects. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.

Antioxidant and Pro-oxidant Activity

This compound is a potent antioxidant, primarily acting as a scavenger of free radicals like nitric oxide and reactive oxygen species (ROS).[1][4][5] This activity is crucial in mitigating cellular oxidative stress, which is implicated in numerous chronic diseases.[6] The antioxidant mechanism involves the donation of an electron from its phenolic hydroxyl groups to stabilize free radicals.[6] Interestingly, under certain conditions, such as the presence of transition metals like copper, it can also exhibit pro-oxidant properties, which may contribute to its anticancer effects by inducing oxidative stress within tumor cells.[7]

A key mechanism for its antioxidant effect is the activation of the Keap1/Nrf2 signaling pathway.[8][9] Pelargonidin promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[8] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H/quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[3][4][8]

Quantitative Data: Antioxidant Activity
Assay TypeModel SystemKey FindingsReference
Ferric Reducing Antioxidant Power (FRAP)Rat Hippocampus (Aβ-induced)Treatment with 3 mg/kg pelargonidin (i.p.) significantly increased the antioxidant power of hippocampus homogenate.[4][10]
Free Radical ScavengingChemical Assays (DPPH, ABTS)Pelargonidin demonstrates effective scavenging of DPPH and ABTS radicals in vitro.[11]
Oxidative Stress ProtectionHL-60 CellsSignificantly protected against NQO-induced oxidative stress and prevented the reduction in glutathione (GSH) levels.[12]
Enzyme UpregulationHepG2 CellsPretreatment with 50-100 µM this compound significantly upregulated the activity of HO-1, glutathione transferase, glutathione peroxidase, SOD, and quinone reductase.[8]
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted from methods used to assess the antioxidant capacity of tissue homogenates following pelargonidin treatment.[10]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100-1000 µM).

  • Sample Preparation:

    • Homogenize tissue samples (e.g., hippocampus) in a suitable buffer on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the sample supernatant or standard to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Calculate the FRAP value of the samples by comparing their absorbance to the FeSO₄ standard curve. Results are typically expressed as µM Fe(II) equivalents.

Signaling Pathway: Keap1/Nrf2 Activation

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC This compound Keap1 Keap1 PC->Keap1 Inhibits binding Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: Pelargonidin activates the Keap1/Nrf2 antioxidant pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[2] It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[9][13] This effect is often linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][9] By preventing the activation of NF-κB, pelargonidin can reduce the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[9]

Quantitative Data: Anti-inflammatory Effects
Assay TypeModel SystemConcentration/DoseKey FindingsReference
Nitric Oxide (NO) ProductionMacrophagesDose-dependentInhibits iNOS protein and mRNA expression, leading to reduced NO production.[13]
NF-κB ActivityIn vitro models-Inhibits the activation of NF-κB.[5][9]
Neuropathic PainRat Spinal Cord Injury Model1, 2, and 4 mM (intrathecal)Significantly attenuated neuropathic pain and reduced serum nitrite levels.[9]
Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants to quantify NO production.

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Standard: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 1-100 µM) in the cell culture medium.

  • Assay Procedure:

    • Add 50 µL of sample supernatant or standard to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples using the NaNO₂ standard curve.

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates PC This compound PC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Expression of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Inflammatory_Genes Activates Transcription

Caption: Pelargonidin inhibits the pro-inflammatory NF-κB pathway.

Anticancer Activity

This compound has demonstrated significant anticancer potential across various cancer cell lines.[2] Its mechanisms are multifaceted, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death).[4][14][15] In lung cancer (A549) and osteosarcoma (U2OS) cells, pelargonidin induces apoptosis by promoting the generation of endogenous ROS, leading to a reduction in mitochondrial membrane potential (MMP).[14][15] It can also trigger G2/M phase cell cycle arrest.[15] Furthermore, pelargonidin has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[15]

Quantitative Data: In Vitro Anticancer Activity
Cell LineCancer TypeParameterValueReference
A549Lung CancerIC₅₀ (48h)20 µM[2][16]
U2OSOsteosarcomaIC₅₀15 µM[15]
JB6 P+Mouse EpidermalViability10-100 µM inhibits viability in a dose- and time-dependent manner.[2][4]
HepG2Hepatocellular CarcinomaCytotoxicityPretreatment (50-100 µM) protects against citrinin-induced cytotoxicity.[8]
HT-29Colon AdenocarcinomaApoptosisInduces apoptosis.[6]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) into a 96-well plate at a density of approximately 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Signaling Pathway: PI3K/AKT Inhibition and Apoptosis

PI3K_AKT_Pathway PC This compound PI3K p-PI3K PC->PI3K Inhibits AKT p-AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Prevents Survival Cell Survival & Proliferation Bcl2->Survival Bax->MMP Promotes Caspases Caspase Activation MMP->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes In_Vivo_Workflow Animal_Model 1. Animal Model Induction (e.g., Aβ injection) Grouping 2. Group Allocation (Sham, Vehicle, Pelargonidin) Animal_Model->Grouping Treatment 3. Pelargonidin Administration (e.g., 10 mg/kg, p.o., 2 weeks) Grouping->Treatment Behavioral 4. Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice 5. Euthanasia and Tissue Collection Behavioral->Sacrifice Biochemical 6a. Biochemical Assays (FRAP, AChE, Nitrite) Sacrifice->Biochemical Histological 6b. Histological Analysis (GFAP Staining) Sacrifice->Histological Analysis 7. Data Analysis and Interpretation Biochemical->Analysis Histological->Analysis

References

Phytoestrogen Effects of Pelargonidin Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pelargonidin Chloride, an anthocyanidin chloride, is a naturally occurring plant pigment recognized for its role as a phytoestrogen.[1] This technical guide provides a comprehensive overview of the current research on the phytoestrogenic effects of this compound, targeting researchers, scientists, and drug development professionals. It consolidates available data on its mechanism of action, experimental evidence from in vitro and in vivo models, and the signaling pathways it modulates. This document aims to serve as a foundational resource, presenting detailed experimental protocols and summarizing quantitative findings to facilitate further investigation into the therapeutic potential of this compound as a selective estrogen receptor modulator (SERM).

Introduction

This compound is the chloride salt of pelargonidin, an anthocyanidin responsible for the red and orange hues in many fruits and berries.[1] As a member of the flavonoid class of phytochemicals, it possesses a structural similarity to endogenous 17β-estradiol, allowing it to interact with estrogen receptors (ERs) and exert estrogen-like or anti-estrogenic effects.[2] This mimicry classifies this compound as a phytoestrogen, a group of plant-derived compounds that have garnered significant interest for their potential roles in hormone-dependent conditions, including menopausal symptoms, osteoporosis, cardiovascular disease, and certain cancers.[3] Understanding the specific interactions of this compound with ER subtypes and its downstream signaling effects is critical for evaluating its pharmacological profile and therapeutic utility.

Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism underlying the phytoestrogenic activity of this compound is its ability to bind to estrogen receptors, specifically Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors that regulate gene expression. Upon binding, the receptor-ligand complex can initiate a cascade of molecular events through two main pathways:

  • Genomic (Nuclear) Signaling: The ligand-bound ER dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

  • Non-Genomic (Membrane-Initiated) Signaling: A subpopulation of ERs located at the cell membrane can rapidly activate cytoplasmic signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways, upon ligand binding, leading to more immediate cellular responses.

Phytoestrogens often exhibit differential binding affinity for ERα and ERβ, leading to tissue-specific and context-dependent effects, functioning as Selective Estrogen Receptor Modulators (SERMs). While direct competitive binding assays for this compound are not extensively reported, studies on similar anthocyanins suggest a potential preference for ERβ.[4] Research on pelargonidin in animal models indicates competitive binding with estradiol, supporting its role as an ER ligand in vivo.[5]

Estrogen_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus PC Pelargonidin Chloride ER ERα / ERβ (Unbound) PC->ER Binds mER Membrane ER PC->mER Binds ER_Dimer ER-Dimer (Bound) ER->ER_Dimer Dimerization & Translocation PI3K PI3K/Akt Pathway mER->PI3K MAPK MAPK/Erk Pathway mER->MAPK Response_NG Rapid Non-Genomic Responses PI3K->Response_NG MAPK->Response_NG ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene Target Gene Transcription ERE->Gene Modulates

Figure 1: Simplified signaling pathway for this compound's phytoestrogenic action.

Quantitative Data and Experimental Evidence

While specific relative binding affinity (RBA) or IC50 values for this compound's interaction with estrogen receptors are not prominently available in the current literature, various studies provide quantitative evidence of its biological effects.

Summary of Observed Effects

The following table summarizes key findings from in vitro and in vivo studies, demonstrating the biological activities of pelargonidin relevant to its phytoestrogenic and cellular protective roles.

Study FocusModel SystemConcentration(s) / Dose(s)Key Quantitative Finding(s)Reference
Antioxidant & Antigenotoxic Effects Human HL-60 cells≤ 2 µMSignificant protection against NQO-induced oxidative stress; prevented NQO-induced reduction in GSH level.[2]
Cytoprotection Human HepG2 cells50 & 100 µMPretreatment with 100 µM PC maintained cell viability at 84.5% against citrinin-induced toxicity.[6]
Anti-Tumorigenesis BALB/c mice (DMBA-induced)25, 50, 100 mg/kgDose-dependently reduced mean tumor volume and increased serum levels of unbound estradiol.[5]
Genotoxic Stress Reduction Mice2.5 - 20 mg/kgAll test doses significantly reduced the genotoxicity of diepoxybutane (DEB).[7]
Comparative Binding Affinities of Other Phytoestrogens

To provide context, the following table presents reported binding affinities for well-characterized phytoestrogens. These values are typically determined via competitive radiometric binding assays.

CompoundReceptorRelative Binding Affinity (RBA %)(E2 = 100%)IC50 (nM)Reference
17β-Estradiol (E2) ERα100~5.9[8]
Genistein ERα~0.001% - 1Varies[8][9]
ERβ~0.021% - 6.8%Varies[9]
Daidzein ERα / ERβLower than GenisteinVaries[9][10]

Note: RBA and IC50 values can vary significantly between assay systems and laboratories.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments commonly used to assess the phytoestrogenic and related activities of compounds like this compound.

ER Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Prepare ER Source (e.g., recombinant ERα/ERβ, rat uterine cytosol) D Incubate ER source with [3H]estradiol and Test Compound A->D B Prepare Radiolabeled Ligand (e.g., [3H]estradiol) B->D C Prepare Test Compound (this compound) at various concentrations C->D E Separate bound from unbound radioligand (e.g., charcoal adsorption) D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Plot competition curve and determine IC50 F->G H Calculate Relative Binding Affinity (RBA) vs. Estradiol G->H

Figure 2: General workflow for an Estrogen Receptor (ER) competitive binding assay.

Methodology:

  • Receptor Preparation: Estrogen receptors (ERα or ERβ) are sourced, often from ovariectomized rat uteri or recombinant protein expression systems.[11]

  • Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E₂) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the receptor-bound estradiol is separated from the free estradiol.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined as the IC50. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.[8]

Cell Viability and Cytotoxicity Assay (MTT & LDH)

These assays are fundamental for determining the dose-response relationship of a compound on cell lines.

Methodology:

  • Cell Culture: A relevant human cell line (e.g., HepG2, HL-60) is cultured in appropriate media and seeded into 96-well plates.[6]

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours). For cytoprotection studies, cells are pre-treated with this compound before exposure to a known toxin.[6]

  • MTT Assay: MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.

  • LDH Assay: To measure cytotoxicity, the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified.

  • Data Analysis: Cell viability is expressed as a percentage relative to an untreated control. The IC50 (concentration causing 50% inhibition of cell growth) can be calculated.

Cytotoxicity_Logic Start Treat Cells with This compound Viable Viable Cells Start->Viable Cellular Response Damaged Damaged Cells Start->Damaged Cellular Response MTT MTT Assay: Active Mitochondria (Measures Viability) Viable->MTT LDH LDH Assay: Membrane Leakage (Measures Cytotoxicity) Damaged->LDH

Figure 3: Logical relationship between cell state and viability/cytotoxicity assays.

Conclusion and Future Directions

This compound is a phytoestrogen with demonstrated biological activity, including antioxidant, antigenotoxic, and anti-tumorigenic properties.[2][5] Its mechanism of action is presumed to be mediated, at least in part, through interaction with estrogen receptors, as supported by in vivo competitive binding evidence.[5] However, a significant gap exists in the literature regarding the precise quantitative characterization of its binding affinity and selectivity for ERα and ERβ.

Future research should prioritize:

  • Quantitative Binding Studies: Performing rigorous competitive binding assays to determine the RBA and IC50 values of this compound for both ERα and ERβ.

  • Receptor-Specific Activity: Utilizing cell lines selectively expressing ERα or ERβ in reporter gene assays to elucidate its agonist or antagonist activity at each receptor subtype.

  • In Vivo Efficacy: Expanding in vivo studies to explore its effects in validated models of hormone-dependent conditions, such as osteoporosis and postmenopausal symptoms.

A thorough understanding of these parameters will be essential to fully unlock the therapeutic potential of this compound as a novel SERM for clinical applications.

References

The Solubility Profile of Pelargonidin Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility of pelargonidin chloride in methanol and other common laboratory solvents, providing researchers, scientists, and drug development professionals with essential data and protocols for its effective use.

This compound, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the orange and red hues in many fruits and flowers. Its potential therapeutic properties have garnered significant interest in the scientific community. A thorough understanding of its solubility is paramount for researchers engaged in in-vitro and in-vivo studies, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in methanol and other relevant solvents, supported by experimental methodologies and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the physicochemical properties of the solvent, including its polarity, hydrogen bonding capacity, and pH. The following table summarizes the available quantitative and qualitative solubility data for this compound in various laboratory solvents.

SolventChemical FormulaMolar Mass ( g/mol )Dielectric Constant (at 20°C)SolubilityNotes
Methanol CH₃OH32.0433.0Slightly Soluble [1][2][3][4][5]Acidification is often used to improve the solubility and stability of anthocyanins in alcoholic solvents.
Ethanol C₂H₅OH46.0724.3~1 mg/mL [6]Similar to methanol, acidified ethanol is a common solvent for anthocyanin extraction and analysis.
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.1347.2~1 mg/mL [6][7] or 50 mg/mL [8]Higher solubility can be achieved with ultrasonic agitation.[8] Hygroscopic nature of DMSO can impact solubility.[8]
Dimethylformamide (DMF) (CH₃)₂NCH73.0938.3~1 mg/mL [6]-
Water H₂O18.0280.1Soluble [9][10]Solubility is highly pH-dependent. At low pH (acidic conditions), the flavylium cation form is red and water-soluble.
Chloroform CHCl₃119.384.8Soluble Pelargonidin is one of the few anthocyanins reported to be soluble in chloroform.
Butyl Alcohol C₄H₉OH74.1217.8Soluble Can be used for the extraction and purification of anthocyanins.

Factors Influencing Solubility

The solubility of this compound is not solely dependent on the choice of solvent but is also significantly affected by several other factors:

  • pH: The structure and, consequently, the solubility of this compound are highly dependent on the pH of the medium. In acidic solutions (pH < 3), it primarily exists as the red-colored and more water-soluble flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase and chalcone, and finally to the blue quinoidal base, which can affect its solubility.

  • Temperature: Generally, the solubility of solids in liquid solvents increases with temperature. However, the stability of anthocyanins, including this compound, can be compromised at elevated temperatures, leading to degradation.

  • Purity of the Compound: The presence of impurities can affect the measured solubility.

  • Physical Form: The crystalline or amorphous nature of the solid can influence its dissolution rate and apparent solubility.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not extensively documented, a general and reliable method for determining the solubility of flavonoids, adaptable for this compound, involves the shake-flask method followed by a suitable analytical quantification technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., methanol, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD) or a UV-Vis spectrophotometer

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • HPLC: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: A less specific but simpler method. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated using a previously established calibration curve.

  • Calculation: The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow to settle B->C D Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to experimentally determine the solubility under the exact conditions of interest. The provided data and protocols will aid researchers in the efficient and accurate use of this promising natural compound.

References

The Pivotal Role of Pelargonidin Chloride in Plant Physiology and Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is integral to various aspects of plant physiology, contributing not only to pigmentation but also playing a crucial role in the plant's defense mechanisms against a myriad of environmental challenges. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, with a particular focus on its biosynthesis, its role as a potent antioxidant, and its involvement in signaling pathways that govern stress responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction

This compound is a water-soluble pigment responsible for many of the orange and red hues observed in flowers, fruits, and leaves.[1][2] Beyond its aesthetic contribution, pelargonidin and its glycosides are vital secondary metabolites that significantly enhance a plant's ability to withstand both biotic and abiotic stresses.[3] These stresses, including drought, salinity, and high light intensity, trigger the accumulation of pelargonidin, which then acts to mitigate cellular damage, primarily through its antioxidant properties.[4] Understanding the intricate mechanisms by which this compound contributes to plant resilience offers valuable insights for the development of stress-tolerant crop varieties and for the exploration of its potential therapeutic applications in human health.

Biosynthesis of Pelargonidin

The biosynthesis of pelargonidin is a well-characterized branch of the flavonoid pathway, originating from the general phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure.

The key enzymes directly involved in the formation of pelargonidin are:

  • Chalcone Synthase (CHS)

  • Chalcone Isomerase (CHI)

  • Flavanone 3-Hydroxylase (F3H)

  • Dihydroflavonol 4-Reductase (DFR)

  • Anthocyanidin Synthase (ANS)

The specificity of DFR is a critical determinant for the type of anthocyanidin produced. In plants that accumulate pelargonidin, DFR efficiently reduces dihydrokaempferol to leucopelargonidin, which is then converted to pelargonidin by ANS.

Pelargonidin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Pelargonidin_Glycosides Pelargonidin_Glycosides Pelargonidin->Pelargonidin_Glycosides GT Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity) ROS_Production Increased ROS Production Abiotic_Stress->ROS_Production MAPK_Cascade MAPK Cascade ROS_Production->MAPK_Cascade MBW_Complex MYB-bHLH-WD40 Complex Activation MAPK_Cascade->MBW_Complex Anthocyanin_Biosynthesis_Genes Anthocyanin Biosynthesis Gene Upregulation MBW_Complex->Anthocyanin_Biosynthesis_Genes Pelargonidin_Accumulation Pelargonidin Accumulation Anthocyanin_Biosynthesis_Genes->Pelargonidin_Accumulation Stress_Tolerance Enhanced Stress Tolerance Pelargonidin_Accumulation->Stress_Tolerance Pelargonidin_Downstream_Signaling Pelargonidin Pelargonidin Nrf2 Nrf2 Activation (Hypothesized in plants) Pelargonidin->Nrf2 Protein_Modulation Modulation of Stress-Related Proteins (e.g., p53, PARP) Pelargonidin->Protein_Modulation Stress_Signals Cellular Stress Signals Stress_Signals->Pelargonidin Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2->Antioxidant_Genes ROS_Scavenging Enhanced ROS Scavenging Antioxidant_Genes->ROS_Scavenging Cellular_Protection Increased Cellular Protection ROS_Scavenging->Cellular_Protection Protein_Modulation->Cellular_Protection

References

Pelargonidin Chloride as a Scavenger of Nitric Oxide Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is recognized for its potent antioxidant and anti-inflammatory properties. A key aspect of its biological activity is its ability to scavenge nitric oxide radicals and modulate nitric oxide signaling pathways. This technical guide provides an in-depth analysis of this compound's interaction with nitric oxide, summarizing quantitative data, detailing experimental protocols for its evaluation, and illustrating the core signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Nitric Oxide Scavenging and Modulation by this compound

This compound has been identified as a scavenger of nitric oxide radicals and an inhibitor of its production, contributing to its antioxidant and anti-inflammatory effects.[1][2] It has been shown to directly suppress serum nitrite levels, which are indicative of nitric oxide concentrations in biological systems.[3]

Quantitative Data Summary

While direct IC50 values for the scavenging of nitric oxide radicals by this compound are not consistently reported across the literature, its effects on nitric oxide production and related markers have been quantified in various studies. The table below summarizes the available quantitative data.

Parameter MeasuredSystem/ModelConcentration of this compoundObserved EffectReference
Nitrite LevelsSerum of rats with spinal cord injury2 mMSignificant decrease in serum nitrite levels[3]
iNOS Protein and mRNA ExpressionIn vitroDose-dependentInhibition of iNOS protein and mRNA expression[2]
Nitric Oxide ProductionIn vitroDose-dependentInhibition of NO production[2]
Oxidative StressHL-60 cells≤ 2 µMSignificant protection against NQO-induced oxidative stress[4]
Cell ViabilityJB6 P+ cells10-100 µMInhibition of cell viability in a time- and dose-dependent manner[1]
Cell ViabilityHepG2 cells50 and 100 µMNo toxicity observed[2]
Mechanism of Action

The mechanism by which pelargonidin interacts with nitric oxide is multifaceted. It involves both the direct scavenging of the nitric oxide radical and the indirect inhibition of its synthesis. Theoretical studies investigating the direct scavenging mechanism suggest that the Hydrogen Atom Transfer (HAT) mechanism is implausible for the reaction between pelargonidin and the nitric oxide radical.[5] This indicates that other mechanisms, such as Single Electron Transfer followed by Proton Transfer (SET-PT), may be more favorable, although this was also found to be thermodynamically unfavorable in the same study.[5]

A significant component of pelargonidin's effect on nitric oxide levels is its ability to modulate cellular signaling pathways that control the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide during inflammation.[2][3]

Experimental Protocols

The evaluation of nitric oxide scavenging activity and the quantification of nitrite, a stable and quantifiable end-product of nitric oxide, are crucial for assessing the efficacy of compounds like this compound. The Griess assay is the most common method for this purpose.

Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method used to determine the concentration of nitrite in a sample.[3][6]

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, purple-colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.[6]

Reagents:

  • Griess Reagent I: Sulfanilamide (SA) in an acidic solution (e.g., phosphoric acid or hydrochloric acid).

  • Griess Reagent II: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.

  • Sample: Biological fluids (e.g., serum, cell culture supernatant) to be tested.

Procedure:

  • Sample Preparation: Centrifuge biological samples to remove particulate matter.[7] For serum or plasma, deproteinization using a spin filter may be necessary.[7]

  • Standard Curve: Prepare a series of nitrite standards with concentrations ranging from approximately 1 to 100 µM.[8]

  • Reaction:

    • Pipette standards and samples into a 96-well plate.

    • Sequentially add Griess Reagent I and Griess Reagent II to each well. It is often recommended not to premix the Griess reagents.[7]

    • Incubate at room temperature for 10-30 minutes, protected from light.[7][8]

  • Measurement: Measure the absorbance of the samples and standards at 540 nm using a microplate reader.[3]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Workflow for Griess Assay:

Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Prep Sample Preparation (Centrifugation/ Deproteinization) Add_Reagents Add Griess Reagents I & II to Samples and Standards Sample_Prep->Add_Reagents Standard_Curve Prepare Nitrite Standard Curve Standard_Curve->Add_Reagents Incubate Incubate at Room Temp (10-30 min) Add_Reagents->Incubate Measure_Absorbance Measure Absorbance at 540 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow of the Griess Assay for nitrite quantification.

Signaling Pathways Modulated by this compound

This compound's influence on nitric oxide levels is intricately linked to its modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

In inflammatory conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) is activated, leading to the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[3] Pelargonidin has been shown to inhibit the activation of NF-κB.[3] By preventing NF-κB activation, pelargonidin reduces the expression of iNOS, thereby decreasing the production of nitric oxide.[2] This is a crucial mechanism for its anti-inflammatory effects.

NFkB_Pathway Pelargonidin This compound NFkB NF-κB Activation Pelargonidin->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Pelargonidin's inhibition of the NF-κB pathway.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound has been demonstrated to increase the expression of Nrf2.[1] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2] This upregulation of the cellular antioxidant defense system helps to mitigate oxidative stress, which is closely linked to nitric oxide-mediated damage.

Nrf2_Pathway Pelargonidin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pelargonidin->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Binding to ARE Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Pelargonidin's activation of the Nrf2 antioxidant pathway.

Conclusion

This compound demonstrates significant potential as a modulator of nitric oxide. Its activity is characterized by the inhibition of nitric oxide production through the suppression of the NF-κB signaling pathway and the enhancement of cellular antioxidant defenses via the activation of the Nrf2 pathway. While further studies are needed to elucidate the precise mechanism and quantitative potency of its direct nitric oxide radical scavenging activity, the existing evidence strongly supports its role as a valuable compound for mitigating inflammatory conditions and oxidative stress where nitric oxide plays a pathological role. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and potential therapeutic application of this compound.

References

The Anti-Inflammatory Properties of Pelargonidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride, a member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the red and orange hues in many fruits and vegetables, such as strawberries, raspberries, and radishes.[1][2] Beyond its role as a colorant, emerging research highlights its potent antioxidant, neuroprotective, and anti-inflammatory properties, positioning it as a promising candidate for therapeutic development.[3][4][5] This document provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK pathways, inhibition of pro-inflammatory enzymes like COX-2, and the activation of the cytoprotective Keap1/Nrf2 antioxidant response pathway.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

  • NF-κB Pathway: In vitro studies have shown that pelargonidin can inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes.[3] By preventing NF-κB activation, pelargonidin effectively reduces the production of downstream inflammatory molecules. One study demonstrated that pelargonidin attenuated acrolein-induced inflammation in human umbilical vein endothelial cells (HUVECs) by suppressing the NF-κB pathway.[6]

  • MAPK Pathway: Pelargonidin has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, JNK (Janus Kinase), and ERK1/2 (Extracellular signal-Regulated Kinase).[7] This inhibition disrupts the signaling cascade that leads to the production of inflammatory mediators. For instance, pelargonidin was found to suppress the activation of MAPKs in lipopolysaccharide (LPS)-activated macrophages.[8]

cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathways Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nuclear Transcription Stimulus LPS / TNF-α MAPKKK MAPKKK Stimulus->MAPKKK Activates IKK IKK Stimulus->IKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) AP1->Genes Induces Transcription NFκB_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Leads to Pelargonidin Pelargonidin Chloride Pelargonidin->MAPK Inhibits Phosphorylation Pelargonidin->IKK Inhibits Pelargonidin->NFκB_nuc Inhibits Translocation

Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Regulation of Pro-Inflammatory Enzymes and Cytokines

Pelargonidin directly impacts the expression and activity of enzymes and cytokines that are hallmarks of the inflammatory process.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): By modulating the NF-κB pathway, pelargonidin can decrease the expression of pro-inflammatory enzymes such as iNOS and COX-2.[3] One study on acrolein-induced inflammation in HUVECs showed that pelargonidin (20 μM) significantly attenuated the expression of COX-2 at both the mRNA and protein levels.[6] However, another study investigating five anthocyanidins in LPS-activated macrophages reported that pelargonidin did not inhibit LPS-induced COX-2 expression, suggesting that its efficacy may depend on the specific inflammatory stimulus and cell type.[8]

  • Cytokines: Pelargonidin has been found to inhibit the production of pro-inflammatory cytokines. For example, by activating G protein-coupled receptor 35 (GPR35), pelargonidin inhibited the production of interleukin-8 (IL-8) in Caco-2 cells.[9]

Activation of the Keap1/Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to inflammation. Pelargonidin enhances the cellular antioxidant defense system by activating the Nrf2 pathway.

  • Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 (Nuclear factor E2-related factor 2) is kept in the cytoplasm by Keap1. Pelargonidin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[1][10]

  • Antioxidant Gene Expression: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][11][12] This upregulation of detoxification and antioxidant enzymes helps to mitigate the oxidative stress that fuels inflammation.[1][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Pelargonidin Pelargonidin Chloride Pelargonidin->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1, GST) ARE->Genes Activates Transcription Response Cellular Protection & Anti-inflammation Genes->Response

Caption: Activation of the Keapt1/Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the anti-inflammatory and related activities of this compound.

Table 1: In Vitro Cytoprotective and Anti-Inflammatory Effects

Cell LineTreatment/ModelConcentration(s)EffectReference
HepG2Citrinin (CTN)-induced cytotoxicity50 & 100 μMPretreatment with this compound (PC) maintained cell viability at 63.7% and 84.5%, respectively.[1]
HepG2CTN-induced ROS100 μMPC pretreatment maintained normal ROS levels (vs. 2.5-fold increase with CTN alone).[10]
JB6 P+TPA-induced cell transformation10-100 μMInhibited cell viability in a time- and dose-dependent manner.[11]
HUVECsAcrolein-induced inflammation20 μMAttenuated acrolein-induced COX-2 mRNA and protein expression.[6]
Caco-2Endogenous GPR35 activationNot specifiedInhibited the production of interleukin-8 (IL-8).[9]

Table 2: Effects on Signaling Pathways and Gene Expression

Cell LinePathway/TargetConcentration(s)EffectReference
JB6 P+Nrf2, HO-1, NQO110, 30, 50 μMIncreased mRNA and protein expression in a dose-dependent manner.[11]
HepG2Keap1/Nrf2 Pathway50 & 100 μMUp-regulated activity of detoxification enzymes (HO-1, GST, GPx, SOD, NQO1).[1][10]
Endothelial CellsMAPKs (p38, JNK, ERK1/2)Not specifiedInhibited phosphorylation induced by PMA, TNF-α, IL-1β.[7]
RAW264 MacrophagesCOX-2 Expression (LPS-induced)Not specifiedDid not inhibit COX-2 expression.[8]

Table 3: In Vivo Anti-Inflammatory and Neuroprotective Effects (Rat Model)

ModelTreatmentBiomarker MeasuredResultReference
Spinal Cord InjuryPelargonidin (1, 2, 4 mM)Serum Nitrite LevelDecreased[3][5]
Spinal Cord InjuryPelargonidin (1, 2, 4 mM)Serum Catalase/GlutathioneIncreased[3][5]
Spinal Cord InjuryPelargonidin (2 mM)MMP2 ActivityIncreased[3]
Spinal Cord InjuryPelargonidin (2 mM)MMP9 ActivitySignificantly lowered (p < 0.05)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on this compound.

Cell Culture and Treatment (In Vitro)
  • Cell Lines: Human liver hepatocellular carcinoma (HepG2) cells are commonly used.[1][10] They are cultured in MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution, maintained at 37°C in a humidified 5% CO₂ incubator.[1]

  • Treatment Protocol: For cytoprotective assays, cells are often pre-incubated with this compound (e.g., 50 and 100 μM) for a set period (e.g., 2 hours) before being exposed to a toxic stimulus like Citrinin (CTN) for 24 hours. All treatments are typically performed in serum-free media.[1]

Cytotoxicity and Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay is a colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • HepG2 cells are seeded in 24-well plates.

    • Cells are treated with various concentrations of the test compound (e.g., this compound) and/or a toxin (e.g., CTN) for a specified duration (e.g., 24 hours).

    • After incubation, the MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a spectrophotometer (e.g., at 570 nm), which is proportional to the number of viable cells.[1]

Nitrite Level Assessment (Griess Reaction Assay)
  • Principle: This assay measures nitrite levels, an indicator of nitric oxide (NO) production, which is often elevated during inflammation.

  • Procedure (for serum samples):

    • Proteins are removed from serum samples by adding zinc sulfate, followed by centrifugation.

    • The supernatant is mixed 1:1 with a vanadium chloride solution.

    • Griess reagent (containing 2% sulfanilamide and 0.1% diamide dihydrochloride) is added.

    • The mixture is incubated at 37°C for 30 minutes.

    • The absorbance of the resulting color is measured at 540 nm with a spectrophotometer. Nitrite concentration is determined by comparison to a standard curve.[3]

Gene and Protein Expression Analysis
  • Western Blot: Used to detect specific proteins. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., COX-2, Nrf2, HO-1, p-p38) and a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme (like HRP) are used for detection via chemiluminescence.[6]

  • RT-qPCR: Used to quantify mRNA levels. Total RNA is extracted from cells, reverse transcribed into cDNA, and then specific gene transcripts (e.g., COX-2) are amplified and quantified using a qPCR system with specific primers.[6]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the concentration of proteins like cytokines (e.g., IL-6, TNF-α) or enzymes (e.g., COX-2) in cell culture supernatants or tissue homogenates.[6]

cluster_invitro In Vitro Analysis cluster_analysis Downstream Assays start Seed Cells (e.g., HUVECs, Macrophages) treat Treat with Inflammatory Stimulus (e.g., LPS, Acrolein) +/- this compound start->treat harvest Harvest Cells & Supernatant treat->harvest rna RNA Extraction harvest->rna protein Protein Extraction (Cell Lysate) harvest->protein supernatant Collect Supernatant harvest->supernatant rtqpcr RT-qPCR (mRNA levels: COX-2, iNOS) rna->rtqpcr wb Western Blot (Protein levels: p-MAPK, NF-κB) protein->wb elisa ELISA (Cytokine levels: IL-6, TNF-α) supernatant->elisa

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through a multi-pronged mechanism involving the suppression of key pro-inflammatory signaling pathways (NF-κB, MAPK), the reduction of inflammatory mediators (COX-2, iNOS, cytokines), and the enhancement of cellular antioxidant defenses via the Nrf2 pathway. The quantitative data and established experimental protocols provide a solid foundation for further investigation.

For drug development professionals, this compound represents a compelling natural compound for the development of novel anti-inflammatory therapeutics. Future research should focus on optimizing its bioavailability, conducting comprehensive pre-clinical and clinical trials to establish its efficacy and safety in human inflammatory conditions, and exploring synergistic effects with other anti-inflammatory agents. The detailed understanding of its molecular targets will be instrumental in designing targeted therapies for a range of inflammatory diseases.

References

Methodological & Application

Application Note: Quantification of Pelargonidin Chloride in Fruit Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pelargonidin chloride in various fruit extracts. Pelargonidin, a key anthocyanidin, contributes to the red and orange pigmentation of many fruits and is of significant interest to researchers in the food science, nutrition, and drug development fields for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] The described protocol provides a comprehensive guide for sample preparation, chromatographic separation, and detection, ensuring accurate and reproducible quantification of this compound. This method is suitable for researchers, scientists, and drug development professionals working with fruit matrices.

Introduction

This compound is a naturally occurring anthocyanidin found in a variety of fruits and flowers.[2] As a water-soluble pigment, it belongs to the flavonoid family of plant molecules.[3] Its quantification is crucial for quality control of food products, standardization of botanical extracts for research, and for understanding its pharmacokinetic and pharmacodynamic properties in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of anthocyanins and anthocyanidins in complex matrices like fruit extracts.[4][5] This application note presents a detailed HPLC method optimized for the analysis of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (≥97% purity)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Syringe filters (0.22 µm or 0.45 µm PTFE)[7]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • Solid-Phase Extraction (SPE) manifold (optional, for sample clean-up)

Sample Preparation: Extraction and Clean-up

A critical step in the analysis of this compound from fruit extracts is the efficient extraction of the analyte from the complex sample matrix. The following protocol is a general guideline and may require optimization depending on the specific fruit matrix.

  • Homogenization: Weigh a representative portion of the fresh or freeze-dried fruit sample. Homogenize the sample to a fine powder or puree.

  • Extraction:

    • For general fruit samples (e.g., berries, cherries, pomegranates): Extract the homogenized sample with a solution of acetonitrile and 1% (v/v) hydrochloric acid.[1][4] An alternative is a solution of methanol containing 0.1% to 2.0% HCl.[8][9] The acidic conditions are crucial for maintaining the stability of the flavylium ion of pelargonidin.[10]

    • For samples containing glycosides that require hydrolysis to quantify the aglycone (pelargonidin): Perform an acid hydrolysis step. A common method involves heating the sample with 2.7 M methanolic HCl at 90°C for 3 hours.[7]

  • Sonication and Centrifugation: Sonicate the sample mixture for approximately 15-30 minutes to ensure complete extraction. Centrifuge the extract to pellet solid debris.

  • Clean-up (Optional but Recommended): To remove interfering substances, a solid-phase extraction (SPE) clean-up step can be employed. C18 cartridges are commonly used for this purpose.[11] A novel approach involves magnetic solid-phase extraction (MSPE) using salicylic acid functionalized silica-coated magnetite nanoparticles.[4]

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[7]

Chromatographic Conditions

The separation of this compound is typically achieved using a reversed-phase C18 column with a gradient elution.

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 2.7 µm particle size)
Mobile Phase A Water with 1% formic acid (v/v)[7][8]
Mobile Phase B Acetonitrile with 1% formic acid (v/v)[7][8]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more non-polar compounds. For example: 0-1 min, 10% B; 1-5 min, increase to 50% B; 5.1-7 min, return to 10% B.[7][8]
Flow Rate 0.350 to 1.0 mL/min[5][7]
Injection Volume 1 to 25 µL[5][7]
Column Temperature 25°C[7]
Detection UV-Vis at approximately 520 nm[5]
Method Validation

A comprehensive validation of the HPLC method should be performed to ensure its accuracy and reliability. Key validation parameters are summarized below.

Validation ParameterTypical Results and Observations
Linearity A calibration curve should be constructed using a series of standard solutions of this compound. A linear relationship (R² ≥ 0.99) is expected.[12]
Recovery The recovery of the method should be assessed by spiking a blank matrix with a known concentration of this compound. Recoveries in the range of 80-110% are generally considered acceptable.[4] For pelargonidin in potato tubers, recoveries of 97.68% have been reported.[7]
Precision (Repeatability) The precision of the method is determined by replicate injections of the same sample. The relative standard deviation (RSD) should typically be less than 5%. Intra-day repeatability for pelargonidin has been reported to be between 6.7–17.9% depending on the concentration.[7]
Limit of Detection (LOD) The LOD is the lowest concentration of the analyte that can be reliably detected. For this compound, LODs of 0.03 µg/g have been reported.[4]
Limit of Quantification (LOQ) The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Results and Data Presentation

The following tables summarize the expected quantitative data from the analysis of this compound in fruit extracts.

Table 1: Chromatographic Data

CompoundRetention Time (min)λmax (nm)
This compoundDependent on specific method parameters~520[5]

Table 2: Method Validation Summary

ParameterSpecification
Linearity (R²)≥ 0.99[12]
Recovery (%)80 - 110%[4]
Precision (RSD %)< 5%
LOD (µg/mL)Method Dependent
LOQ (µg/mL)Method Dependent

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound in fruit extracts is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Fruit Sample homogenize Homogenization sample->homogenize extraction Extraction (e.g., Acetonitrile/HCl) homogenize->extraction centrifuge Centrifugation extraction->centrifuge cleanup Clean-up (SPE) (Optional) centrifuge->cleanup filter Filtration (0.22 µm) cleanup->filter hplc_injection HPLC Injection filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis Detection (~520 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification report Report Results quantification->report

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in fruit extracts. The detailed protocol for sample preparation and the specified chromatographic conditions, along with the method validation parameters, offer a solid foundation for researchers. Adherence to these guidelines will enable the accurate determination of this compound content, which is essential for quality assessment and further scientific investigation of this important phytochemical.

References

Sourcing and Application of High-Purity Pelargonidin Chloride as a Chromatography Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing high-purity Pelargonidin Chloride for use as a chromatography standard. It includes detailed application notes, experimental protocols for chromatographic analysis, and an overview of the key signaling pathways involving Pelargonidin.

Sourcing High-Purity this compound

High-purity this compound is essential for accurate and reproducible results in chromatographic analysis. Several reputable suppliers offer this compound as an analytical standard. When sourcing, it is crucial to consider the purity, available pack sizes, and the supplier's quality certifications. The following table summarizes key information from various suppliers.

SupplierPurity (by HPLC)Available Pack SizesCAS NumberMolecular Formula
AOBIOUS >98%[1]5 mg, 10 mg, 50 mg, 100 mg134-04-3C₁₅H₁₁ClO₅
Extrasynthese ≥97%[2][3][4]5 mg, 10 mg[2]134-04-3C₁₅H₁₁O₅Cl[2]
LGC Standards Not specified5 mg, 10 mg, 25 mg[5]134-04-3C₁₅H₁₁O₅ · Cl[5]
APExBIO >98%[6]Not specified134-04-3C₁₅H₁₁ClO₅[6]
ChemFaces Not specifiedNot specified134-04-3C₁₅H₁₁O₅Cl
INDOFINE Chemical Company ≥97%[7][8]10 mg[7]134-04-3C₁₅H₁₁O₅Cl[7]
CymitQuimica ≥97%[3]Not specified134-04-3C₁₅H₁₁O₅Cl[3]
Santa Cruz Biotechnology >97%[9]Not specified134-04-3C₁₅H₁₁O₅Cl[9]
MilliporeSigma (Supelco) ≥90%[10]10 mg[10]134-04-3Not specified
Carl ROTH Not specified10 mg[11]134-04-3Not specified
MedChemExpress 99.10%[12]Not specified134-04-3C₁₅H₁₁ClO₅[12]

Experimental Protocols for Chromatographic Analysis

Accurate quantification and identification of this compound in various matrices require robust chromatographic methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Method for this compound Analysis

This protocol is adapted from a method for the analysis of anthocyanins in fruit samples[13].

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Milli-Q water or equivalent

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol containing 0.1% HCl. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

  • Mobile Phase:

    • Solvent A: 5% formic acid in water

    • Solvent B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 10-40% B over 20 minutes, then a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 520 nm

    • Injection Volume: 20 µL

UHPLC-ESI-MS/MS Method for Anthocyanidin Quantification

This protocol is based on a validated method for anthocyanidin quantification in potato tubers[4].

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Milli-Q water or equivalent

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions as described in the HPLC method. For complex matrices like potato tubers, an acid hydrolysis step (e.g., with 2.7 M methanolic HCl at 90°C) is required to release the anthocyanidins[4].

  • Mobile Phase:

    • Solvent A: 1% formic acid in water[4]

    • Solvent B: 1% formic acid in acetonitrile

  • Chromatographic and MS Conditions:

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Ionization Mode: Positive ESI[4]

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for Pelargonidin should be determined by direct infusion of the standard.

LC/MS/MS Analysis of Anthocyanins in Pomegranate

This method was used for the analysis of anthocyanins in pomegranate juice[14].

Instrumentation:

  • LC system with a Chip-cube interface and a Q-TOF tandem mass spectrometer.

  • C18 analytical column (43 mm) with 5 µm beads[14].

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: Juice samples were filtered through a 0.2 µm filter. For anthocyanidin analysis, samples were hydrolyzed[14].

  • Mobile Phase:

    • Solvent A: 100% H₂O, 0.1% Formic Acid[14]

    • Solvent B: 90% ACN, 10% H₂O, and 0.1% Formic Acid[14]

  • Chromatographic Conditions:

    • Gradient: A gradient from 97% A to 30% A over 12 minutes, followed by wash and re-equilibration steps[14].

    • Flow Rate: Capillary pump at 4 µl/min, nano pump at 600 nL/min[14].

    • MS Detection: The presence of cyanidin, delphinidin, and pelargonidin was confirmed by comparing retention times and MS/MS spectra with known standards[14].

Signaling Pathways Involving Pelargonidin

Pelargonidin and its glycosides have been shown to modulate several key signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.

Keap1/Nrf2 Signaling Pathway

Pelargonidin has been demonstrated to protect against oxidative stress by activating the Keap1/Nrf2 signaling pathway. It can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1][15]. This mechanism is crucial for cellular defense against oxidative damage.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Pelargonidin Pelargonidin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex Pelargonidin->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) Cellular_Protection Cellular Protection & Antioxidant Response Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to Cytoprotective_Genes_n Cytoprotective Genes ARE_n->Cytoprotective_Genes_n Activates transcription Cytoprotective_Genes_n->Cellular_Protection

Pelargonidin activation of the Keap1/Nrf2 pathway.
PI3K/AKT Signaling Pathway

In some cancer cell lines, such as human osteosarcoma cells, Pelargonidin has been shown to exert antitumor effects by downregulating the PI3K/AKT signaling pathway[7]. Inhibition of this pathway can lead to the induction of autophagy and cell cycle arrest, contributing to the anticancer properties of Pelargonidin.

PI3K_AKT_Pathway Pelargonidin Pelargonidin Chloride PI3K PI3K Pelargonidin->PI3K Inhibits Autophagy Autophagy Pelargonidin->Autophagy Induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest Pelargonidin->Cell_Cycle_Arrest Induces AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes

Pelargonidin inhibition of the PI3K/AKT pathway.

Conclusion

High-purity this compound is readily available from a variety of suppliers for use as a chromatography standard. The selection of a suitable supplier should be based on the specific purity requirements and available formats for the intended application. The provided chromatographic protocols offer a starting point for method development and can be adapted to specific instrumentation and sample matrices. The understanding of the signaling pathways modulated by Pelargonidin provides a basis for investigating its biological activities and potential therapeutic applications.

References

Designing Cell Culture Studies to Evaluate Pelargonidin Chloride Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride, a naturally occurring anthocyanidin found in various fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including its anti-cancer effects.[1] Preclinical evaluation of its cytotoxic potential is a critical step in drug development and mechanistic studies. This document provides detailed application notes and experimental protocols for designing and conducting cell culture studies to assess the cytotoxicity of this compound.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended. For cancer-focused studies, cell lines from various malignancies are appropriate.

Recommended Cell Lines:

  • Human Lung Carcinoma (A549): Has been shown to be susceptible to Pelargonidin-induced apoptosis.[2][3]

  • Human Colon Adenocarcinoma (HT-29): Demonstrates sensitivity to Pelargonidin, with studies indicating induction of apoptosis and cell cycle arrest.[4][5]

  • Human Osteosarcoma (U2OS): Pelargonidin has been reported to have significant anticancer effects on this cell line.[6]

  • Human Hepatocellular Carcinoma (HepG2): Used to study the protective effects of Pelargonidin against induced cytotoxicity.[7][8]

  • Mouse Epidermal Cells (JB6 P+): A model for studying cancer chemoprevention and the effects of Pelargonidin on cell transformation.[1][9]

  • Normal Human Cell Lines (e.g., TIG-1, HUVE): Essential for evaluating selective cytotoxicity and potential toxicity to non-cancerous cells.[10][11]

General Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Subculture cells upon reaching 80-90% confluency.

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 24, 48, and 72 hours.[3][9] Include a vehicle control (DMSO or media).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[16][17][18]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][19]

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[22][23][24]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
A549
HT-29
U2OS
HepG2

IC50 values to be determined from the MTT assay results.

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment

Cell LineVehicle Control10 µM Pelargonidin50 µM Pelargonidin
A549
HT-29
U2OS

Data to be obtained from Annexin V/PI staining experiments.

Table 3: LDH Release (% of Maximum) after 48h Treatment

Cell LineVehicle Control10 µM Pelargonidin50 µM Pelargonidin
A549
HT-29
U2OS

Data to be obtained from LDH assay experiments.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding pelargonidin_treatment This compound Treatment cell_seeding->pelargonidin_treatment mtt_assay MTT Assay pelargonidin_treatment->mtt_assay ldh_assay LDH Assay pelargonidin_treatment->ldh_assay annexin_assay Annexin V/PI Assay pelargonidin_treatment->annexin_assay data_quantification Data Quantification mtt_assay->data_quantification ldh_assay->data_quantification apoptosis_analysis Apoptosis Analysis annexin_assay->apoptosis_analysis ic50_determination IC50 Determination data_quantification->ic50_determination data_quantification->apoptosis_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Nrf2 Signaling Pathway

Pelargonidin has been shown to activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[1][7]

Nrf2_pathway cluster_nucleus Nuclear Translocation & Transcription pelargonidin Pelargonidin Chloride ros Oxidative Stress (ROS) pelargonidin->ros induces keap1 Keap1 ros->keap1 oxidizes nrf2 Nrf2 keap1->nrf2 dissociation ub Ubiquitination & Degradation keap1->ub nrf2->ub basal state nrf2_n Nrf2 nrf2->nrf2_n translocates nucleus Nucleus are ARE ho1 HO-1 are->ho1 activates nqo1 NQO1 are->nqo1 activates cytoprotection Cytoprotection ho1->cytoprotection nqo1->cytoprotection nrf2_n->are binds

Caption: this compound activation of the Nrf2 signaling pathway.

PI3K/Akt Signaling Pathway

Pelargonidin has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival.[6]

PI3K_Akt_pathway pelargonidin Pelargonidin Chloride pi3k PI3K pelargonidin->pi3k inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 p_akt p-Akt pip3->p_akt activates akt Akt bad Bad p_akt->bad inhibits bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of Pelargonidin Chloride in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelargonidin chloride, a naturally occurring anthocyanidin, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In vivo studies in rodent models have demonstrated its therapeutic potential in various disease models, including neurodegenerative disorders and spinal cord injury. These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the effects of this compound in vivo.

Therapeutic Applications and Mechanism of Action

This compound has shown promise in ameliorating a range of pathologies in rodent models. Its primary mechanisms of action involve the modulation of key signaling pathways related to oxidative stress and inflammation.

Key Therapeutic Areas:

  • Neuroprotection: Improves memory deficits in Alzheimer's disease models and promotes functional recovery after spinal cord injury.[1][2][3][4][5]

  • Antioxidant: Scavenges free radicals and enhances the expression of antioxidant enzymes.[1][6]

  • Anti-inflammatory: Reduces the expression of pro-inflammatory mediators.[1]

Mechanism of Action:

This compound exerts its effects through the activation of the Keap1/Nrf2 signaling pathway , a critical regulator of cellular antioxidant responses.[1][7] It also inhibits the NF-κB signaling pathway , a key player in the inflammatory cascade.[1]

Signaling Pathway Diagram

Pelargonidin_Signaling cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) Stress Stress Nrf2 Nrf2 Stress->Nrf2 induces NFkB NF-κB Stress->NFkB activates Pelargonidin Pelargonidin Pelargonidin->Nrf2 promotes dissociation Pelargonidin->NFkB inhibits activation Keap1 Keap1 Nrf2->Keap1 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) NFkB->ProInflammatory activates transcription

Caption: this compound Signaling Pathways.

In Vivo Experimental Design

The following tables summarize common experimental design parameters for this compound studies in rodent models based on published literature.

Animal Models and Dosing Regimens
Disease Model Rodent Species/Strain Dosage Route of Administration Treatment Duration Reference
Alzheimer's DiseaseRat (Wistar)10 mg/kgOral (p.o.)2 weeks[4][5]
Alzheimer's DiseaseRat3 mg/kgIntraperitoneal (i.p.)Single dose[6]
Alzheimer's DiseaseRat (Wistar)5 µg/µlIntracerebroventricular (ICV)28 days[8]
Spinal Cord InjuryRat (Wistar)1, 2, and 4 mMIntrathecalSingle dose[1][2][3]

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization disease_induction Disease Model Induction (e.g., Aβ injection, SCI) acclimatization->disease_induction grouping Random Animal Grouping (Sham, Vehicle, Treatment) disease_induction->grouping treatment This compound Administration grouping->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochemical Biochemical Assays (e.g., ELISA, Western Blot) euthanasia->biochemical histology Histological Analysis euthanasia->histology data_analysis Data Analysis and Interpretation biochemical->data_analysis histology->data_analysis end End data_analysis->end

Caption: General In Vivo Experimental Workflow.

Experimental Protocols

Alzheimer's Disease Model (Amyloid-β Injection)

Objective: To assess the neuroprotective effects of this compound against Amyloid-β (Aβ)-induced cognitive deficits.

Protocol:

  • Animals: Adult male Wistar rats (250-300g) are commonly used.[8]

  • Aβ Preparation and Injection:

    • Aβ25-35 peptide is dissolved in sterile saline.

    • Rats are anesthetized, and Aβ is stereotaxically injected into the hippocampus.[4]

  • Treatment:

    • This compound is dissolved in a suitable vehicle (e.g., saline, corn oil).[4]

    • Administer this compound via the desired route (e.g., oral gavage at 10 mg/kg) for the specified duration (e.g., 2 weeks).[4]

  • Behavioral Assessment (Morris Water Maze):

    • Apparatus: A circular pool (e.g., 1.5m diameter) filled with opaque water, containing a hidden platform.

    • Procedure:

      • Acquisition Phase: Train rats to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record escape latency and distance traveled.

      • Probe Trial: On the final day, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect hippocampal tissue.

    • Measure levels of acetylcholinesterase (AChE) activity, glial fibrillary acidic protein (GFAP), and markers of oxidative stress (e.g., malondialdehyde, catalase).[4][5]

Spinal Cord Injury Model

Objective: To evaluate the therapeutic effects of this compound on functional recovery and neuropathic pain following spinal cord injury (SCI).

Protocol:

  • Animals: Adult male Wistar rats (230-250g) are typically used.[1]

  • Surgical Procedure:

    • Anesthetize the rats and perform a laminectomy to expose the spinal cord.

    • Induce a contusion or compression injury at a specific spinal level (e.g., T10).

  • Treatment:

    • Administer this compound intrathecally at the time of injury or shortly after.[1][3] Doses of 1, 2, and 4 mM have been investigated.[1][3]

  • Functional Assessment:

    • Locomotor Function (Basso, Beattie, and Bresnahan - BBB score): Assess hindlimb motor function at regular intervals post-injury.

    • Neuropathic Pain (von Frey test, hot plate test): Measure mechanical allodynia and thermal hyperalgesia.[1][3]

  • Biochemical and Histological Analysis:

    • At the end of the study period (e.g., 28 days), collect serum and spinal cord tissue.[1][3]

    • Measure serum levels of catalase, glutathione, and nitrite.[1][3]

    • Perform histological analysis of spinal cord sections to assess neuronal survival and tissue damage.[1][3]

Quantitative Data Summary

Parameter Disease Model Treatment Group Effect Reference
Escape Latency (MWM) Alzheimer's DiseaseThis compound (10 mg/kg, p.o.)Decreased[4]
AChE Activity Alzheimer's DiseaseThis compound (10 mg/kg, p.o.)Decreased[4]
GFAP Levels Alzheimer's DiseaseThis compound (10 mg/kg, p.o.)Decreased[4]
Catalase Levels Spinal Cord InjuryThis compound (1, 2, 4 mM, i.t.)Increased[1][3]
Glutathione Levels Spinal Cord InjuryThis compound (1, 2, 4 mM, i.t.)Increased[1][3]
Nitrite Levels Spinal Cord InjuryThis compound (1, 2, 4 mM, i.t.)Decreased[1][3]
BBB Score Spinal Cord InjuryThis compound (1, 2, 4 mM, i.t.)Improved[1][3]
Neuropathic Pain Spinal Cord InjuryThis compound (1, 2, 4 mM, i.t.)Attenuated[1][3]

Note: MWM = Morris Water Maze; AChE = Acetylcholinesterase; GFAP = Glial Fibrillary Acidic Protein; i.t. = intrathecal; p.o. = per os (oral).

Conclusion

The provided application notes and protocols offer a framework for designing and conducting in vivo studies to investigate the therapeutic potential of this compound in rodent models. The summarized data and detailed methodologies can guide researchers in exploring its efficacy in various pathological conditions, particularly those involving neuroinflammation and oxidative stress. Adherence to rigorous experimental design and standardized protocols is crucial for obtaining reproducible and reliable results.

References

Application Notes & Protocols: Investigating the Keap1/Nrf2 Signaling Pathway Using Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a cytosolic repressor protein, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to stressors or specific chemical inducers, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][4]

Pelargonidin Chloride (PC), a natural anthocyanidin found in various fruits and vegetables like berries and red radishes, has been identified as a potent activator of the Nrf2 pathway.[5][6] It has demonstrated significant antioxidant and anti-inflammatory properties.[6][7] Studies show that this compound can dissociate Nrf2 from Keap1, initiating the downstream protective gene expression cascade.[5][8][9] This makes it a valuable tool compound for studying the Keap1/Nrf2 pathway and for screening potential therapeutic agents that target this cellular defense mechanism. These application notes provide a summary of its effects and detailed protocols for its use in cell-based assays.

Mechanism of Action: this compound in the Keap1/Nrf2 Pathway

This compound disrupts the Keap1-Nrf2 complex. This action inhibits the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation in the cytoplasm.[1] The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the ARE in the promoter region of its target genes.[3] This binding initiates the transcription of numerous phase II detoxification and antioxidant enzymes, bolstering the cell's defense against oxidative stress.[5][9]

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Nrf2_stable Nrf2 Keap1->Nrf2_stable Releases Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Cul3->Nrf2_cyto Ubiquitination Ub Ubiquitin PC Pelargonidin Chloride PC->Keap1 Inhibits Nrf2_nuc Nrf2 Nrf2_stable->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Dimerizes ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription

Caption: Keap1/Nrf2 signaling pathway activation by this compound.

Data Presentation: Effects of this compound

Quantitative data from published studies demonstrate the dose-dependent effect of this compound on the Keap1/Nrf2 pathway.

Table 1: Effect of this compound on Nrf2/ARE-Mediated Gene Expression

Assay Type Cell Line Concentration (µM) Duration Target Gene Fold Change vs. Control Reference
qPCR HepG2 100 - Nrf2 ~2.5-fold increase [9]
qPCR JB6 P+ 10 6 hours HO-1 ~1.5-fold increase [6]
qPCR JB6 P+ 30 6 hours HO-1 ~2.0-fold increase [6]
qPCR JB6 P+ 50 6 hours HO-1 ~2.5-fold increase [6]
qPCR JB6 P+ 10 6 hours NQO1 ~1.2-fold increase [6]
qPCR JB6 P+ 30 6 hours NQO1 ~1.8-fold increase [6]

| qPCR | JB6 P+ | 50 | 6 hours | NQO1 | ~2.2-fold increase |[6] |

Table 2: Effect of this compound on Protein Expression and Reporter Activity

Assay Type Cell Line Concentration (µM) Duration Target Protein/Activity Change vs. Control Reference
Western Blot JB6 P+ 10, 30, 50 5 days Nrf2, HO-1, NQO1 Dose-dependent increase [6][10]
ARE-Luciferase HepG2-C8 50 - ARE Reporter Activity ~1.7-fold increase [6]
ARE-Luciferase HepG2-C8 100 - ARE Reporter Activity ~3.0-fold increase [6]

| Immunocytochemistry | HepG2 | 50, 100 | 2h pre-treatment | Nrf2 Nuclear Translocation | Observed increase |[5][11] |

Experimental Protocols

A generalized workflow for investigating the effects of this compound on the Keap1/Nrf2 pathway is presented below. This is followed by detailed protocols for key experiments.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells (e.g., HepG2, JB6 P+) treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells treat->harvest viability Cell Viability (MTT/MTS Assay) treat->viability if_assay Immunofluorescence (Fix & Permeabilize) treat->if_assay rna RNA Extraction harvest->rna protein Protein Lysis (Cytoplasmic/Nuclear) harvest->protein qpcr qPCR (Nrf2, HO-1, NQO1) rna->qpcr wb Western Blot (Nrf2, Keap1, HO-1) protein->wb microscopy Confocal Microscopy (Nrf2 Localization) if_assay->microscopy

Caption: General experimental workflow for studying this compound.

Cell Culture and Treatment

This protocol is a general guideline and should be adapted for the specific cell line used (e.g., HepG2, JB6 P+).[6][9]

  • 1.1. Cell Culture: Culture cells in the recommended medium (e.g., MEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Maintain in a humidified incubator at 37°C with 5% CO₂.[9]

  • 1.2. Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability, or coverslips for immunofluorescence) and allow them to adhere and reach 70-80% confluency.

  • 1.3. Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The day of the experiment, replace the culture medium with a serum-free or low-serum medium.

    • Add this compound to the medium at desired final concentrations (e.g., 10, 30, 50, 100 µM).[6][9] Include a vehicle control (DMSO) at the same concentration as the highest dose of PC.

    • Incubate for the desired time period (e.g., 6, 12, 24 hours).

Western Blotting for Nrf2 and Target Proteins

This protocol assesses changes in protein levels of Nrf2, Keap1, HO-1, and NQO1.

  • 2.1. Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).

  • 2.2. Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • 2.3. SDS-PAGE:

    • Normalize protein amounts for all samples (e.g., 20-40 µg per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run until the dye front reaches the bottom.

  • 2.4. Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • 2.5. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C, following manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • 2.6. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in mRNA expression of Nrf2 target genes.[9]

  • 3.1. RNA Extraction:

    • Following treatment, wash cells with PBS and lyse directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • 3.2. cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • 3.3. qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., NFE2L2, HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR system.

  • 3.4. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[9]

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol visualizes the subcellular localization of Nrf2.

  • 4.1. Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 12- or 24-well plate.

    • Treat with this compound as described in Protocol 1.

  • 4.2. Fixation and Permeabilization:

    • After treatment, wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • 4.3. Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.

    • Incubate with primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • 4.4. Mounting and Imaging:

    • Wash three times with PBST.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope. Compare the localization of Nrf2 between control and treated cells.

ARE-Luciferase Reporter Assay

This functional assay measures the transcriptional activity of Nrf2.

  • 5.1. Transfection:

    • Seed cells (e.g., HepG2) in a 24- or 48-well plate.

    • Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.

    • Allow cells to recover for 24 hours.

  • 5.2. Treatment: Treat the transfected cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 12-24 hours).

  • 5.3. Lysis and Luciferase Measurement:

    • Wash cells with PBS.

    • Lyse cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.

  • 5.4. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control.

References

Application Notes: Assessing the Antioxidant Capacity of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride is a natural anthocyanidin pigment responsible for the orange to red coloration of many fruits and flowers.[1] Beyond its role as a colorant, pelargonidin and its glycosides are potent antioxidants with potential applications in the pharmaceutical and nutraceutical industries.[2][3] These compounds are known to scavenge free radicals, chelate metal ions, and modulate cellular signaling pathways involved in oxidative stress.[4][5] This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC.

Overview of Antioxidant Mechanisms

This compound exerts its antioxidant effects through several mechanisms. Its chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to neutralize free radicals. Furthermore, it can chelate transition metals like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals. At the cellular level, pelargonidin has been shown to upregulate endogenous antioxidant defense systems by activating the Nrf2 signaling pathway.[4][5] This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]

Summary of Quantitative Antioxidant Capacity Data

The antioxidant capacity of this compound can be quantified using various assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox equivalents (TEAC). The following table summarizes representative data from the literature.

AssayParameterReported ValueReference/Notes
DPPH IC50Concentration-dependent scavenging activity has been noted, though specific IC50 values can vary based on assay conditions. Some studies have shown pelargonidin derivatives to have strong scavenging effects.[6]
ABTS IC501.74 +/- 0.03 mM (for acylated pelargonidin derivatives from red radish)[7]
FRAP Reducing PowerDisplayed concentration-dependent reducing power (1.16 OD at 700 nm at a concentration of 4mM for acylated derivatives).[7]
Superoxide Anion Scavenging IC50130 µg/ml[8]
Lipid Peroxidation Inhibition IC5085 µM (in rat brain homogenates)[8]

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways modulated by flavonoids like pelargonidin in exerting their antioxidant effects.

Antioxidant Signaling Pathway of Pelargonidin cluster_0 Cellular Environment cluster_1 Pelargonidin Action cluster_2 Cellular Response ROS ROS Pelargonidin Pelargonidin ROS->Pelargonidin Scavenging Nrf2 Nrf2 Pelargonidin->Nrf2 Activates Keap1 Keap1 Pelargonidin->Keap1 Inhibits MAPK MAPK Pelargonidin->MAPK Inhibits ARE ARE Nrf2->ARE Binds to Keap1->Nrf2 Degrades Antioxidant Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes Promotes Transcription Antioxidant Enzymes->ROS Neutralizes Oxidative Stress Oxidative Stress MAPK->Oxidative Stress

Caption: Antioxidant signaling pathway of Pelargonidin.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antioxidant capacity of this compound.

Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Prepare this compound Stock Solution Reaction Mix Sample/Standard with Reagents SamplePrep->Reaction ReagentPrep Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) ReagentPrep->Reaction StandardPrep Prepare Standard Curve (e.g., Trolox, Ascorbic Acid) StandardPrep->Reaction Incubation Incubate under Controlled Conditions (Time, Temperature, Light) Reaction->Incubation Measurement Measure Absorbance or Fluorescence (Spectrophotometer/Plate Reader) Incubation->Measurement Calculation Calculate IC50 or TEAC values Measurement->Calculation DataPresentation Summarize Data in Tables and Graphs Calculation->DataPresentation

Caption: General workflow for antioxidant capacity assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (99.5%)

  • Trolox or Ascorbic Acid (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[10] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution.

    • Prepare a stock solution of Trolox or Ascorbic Acid and create a series of dilutions for the standard curve.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[11]

    • Add 100 µL of the sample or standard dilutions to the respective wells.[11] For the blank, add 100 µL of methanol.

    • Mix well by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][11]

    • Measure the absorbance at 517 nm using a microplate reader.[9][11]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[12]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol or water

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[13][14]

  • Preparation of Working ABTS•+ Solution:

    • Dilute the stock ABTS•+ solution with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.[12][15]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a stock solution of Trolox and create a series of dilutions for the standard curve.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.[15]

    • Add 10 µL of the sample or standard dilutions to the respective wells.

    • Mix and incubate at room temperature for 5-6 minutes.[12]

    • Measure the absorbance at 734 nm.[13]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]

    • Warm the reagent to 37°C before use.[18]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions.

    • Prepare a stock solution of FeSO₄ or Trolox and create a series of dilutions for the standard curve.

  • Assay Protocol:

    • Add 220 µL of the FRAP working solution to each well.[16]

    • Add 10 µL of the sample or standard to the respective wells.[16]

    • Mix and incubate at 37°C for 4 minutes.[16]

    • Measure the absorbance at 593 nm.[16][17]

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[19]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (for standard curve)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions in phosphate buffer.

    • Prepare a stock solution of Trolox and create a series of dilutions for the standard curve.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[20]

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.[20]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]

    • Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520-538 nm every 1-5 minutes for at least 60 minutes.[21][22]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as Trolox equivalents (TE).

References

Application Note: Investigating the Inhibitory Effect of Pelargonidin Chloride on iNOS Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelargonidin chloride, a naturally occurring anthocyanidin found in many fruits and flowers, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] One of the key mediators of inflammation is inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a molecule implicated in various inflammatory diseases.[3][4] Overexpression of iNOS is a hallmark of chronic inflammation. Studies suggest that this compound can inhibit the expression of iNOS, presenting a promising avenue for therapeutic intervention in inflammation-related pathologies.[2][5] This document provides detailed protocols and application notes for investigating the effect of this compound on iNOS protein expression in both in vitro and in vivo models.

Proposed Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in iNOS expression. In vitro studies have indicated that pelargonidin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that drives the expression of pro-inflammatory genes, including iNOS.[2] Additionally, pelargonidin may activate the Nrf2 signaling pathway, which upregulates cytoprotective genes and further contributes to the reduction of oxidative stress and inflammation.[6][7]

Pelargonidin_iNOS_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_gene Gene Expression cluster_protein Protein Expression LPS LPS / Cytokines NFkB NF-κB Activation LPS->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Promotes Nrf2 Nrf2 Pathway Nrf2->iNOS_Gene Inhibits iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to Pelargonidin Pelargonidin Chloride Pelargonidin->NFkB Inhibits Pelargonidin->Nrf2 Activates

Caption: Proposed signaling pathway for this compound's inhibition of iNOS expression.

Experimental Protocols

This section details the methodologies for assessing the impact of this compound on iNOS expression using a common in vitro cell model and an in vivo inflammation model.

In Vitro Model: Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophages

RAW 264.7 cells are a murine macrophage cell line that reliably expresses iNOS upon stimulation with LPS, making them an excellent model for this investigation.[8][9]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Include a vehicle control group (treated with the solvent used for this compound, e.g., DMSO).

  • Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control group.[9]

  • Incubation: Incubate the plates for 18-24 hours.

  • Harvesting:

    • For Western Blot analysis, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

    • Collect the supernatant for analysis of nitrite concentration (an indirect measure of NO production) using the Griess reagent.[2]

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating acute inflammation and the efficacy of anti-inflammatory compounds.[10][11]

Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (180-220g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Control (saline-treated).

    • Carrageenan control.

    • Positive control (e.g., Indomethacin 10 mg/kg).

    • Treatment groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

  • Treatment: Administer this compound or the respective control substances 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Evaluation:

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • At the end of the experiment (e.g., 4-6 hours), euthanize the animals and collect the inflamed paw tissue.

  • Tissue Processing:

    • Fix a portion of the paw tissue in 10% neutral buffered formalin for Immunohistochemistry (IHC).

    • Homogenize another portion of the tissue to extract protein for Western Blot analysis.

Key Experimental Analysis Protocols

Western Blot for iNOS Protein Expression

Western blotting is used to quantify the amount of iNOS protein in cell or tissue lysates.[3][12][13]

Western_Blot_Workflow start Cell/Tissue Lysate Preparation quant Protein Quantification (BCA or Bradford Assay) start->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer block Blocking (5% Non-fat milk or BSA) transfer->block primary Primary Antibody Incubation (Anti-iNOS, overnight at 4°C) block->primary wash1 Washing Steps (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing Steps (TBST) secondary->wash2 detect Detection (ECL Substrate) wash2->detect analyze Imaging & Densitometry Analysis detect->analyze

Caption: Standard experimental workflow for Western Blot analysis of iNOS protein.

Detailed Protocol:

  • Sample Preparation: Perform SDS-PAGE on 20-30 µg of total protein per lane.[12]

  • Electrophoresis: Separate proteins on an 8% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[13]

  • Primary Antibody: Incubate the membrane with a primary antibody specific for iNOS (e.g., rabbit anti-iNOS, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[12]

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[13]

  • Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize iNOS protein levels to a loading control like β-actin or GAPDH.

Immunohistochemistry (IHC) for iNOS Localization

IHC allows for the visualization of iNOS protein expression and its localization within the tissue architecture.[15]

IHC_Workflow start Tissue Collection & Fixation (Formalin) process Paraffin Embedding & Sectioning start->process deparaffin Deparaffinization & Rehydration (Xylene & Ethanol Series) process->deparaffin retrieval Antigen Retrieval (Heat-induced, e.g., Citrate Buffer) deparaffin->retrieval peroxidase Peroxidase Blocking (3% H2O2) retrieval->peroxidase block Blocking (Normal Goat Serum) peroxidase->block primary Primary Antibody Incubation (Anti-iNOS) block->primary secondary Secondary Antibody Incubation (Biotinylated) primary->secondary detection Detection (HRP-Streptavidin & DAB) secondary->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mount Dehydration & Mounting counterstain->mount

Caption: Step-by-step workflow for Immunohistochemical staining of iNOS in tissue.

Detailed Protocol:

  • Deparaffinization: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating (e.g., 95-100°C for 20 minutes).[16]

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[17]

  • Blocking: Block non-specific binding by incubating with 10% normal goat serum for 30 minutes.[15]

  • Primary Antibody: Incubate sections with the primary anti-iNOS antibody (diluted 1:100 - 1:200) overnight at 4°C in a humidified chamber.[15][18]

  • Secondary Antibody: Apply a biotinylated secondary antibody for 30-60 minutes at room temperature.[16]

  • Detection: Apply an avidin-biotin-peroxidase complex (ABC reagent) followed by the chromogen 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[18]

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.[15]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: Examine slides under a light microscope. The intensity of the brown staining indicates the level of iNOS expression. A semi-quantitative scoring system (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) can be used for analysis.[15]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups. The following tables represent illustrative data based on the expected outcomes from the described experiments.

Table 1: Illustrative Dose-Response Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Cells (Western Blot)

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)% Inhibition
Control (Unstimulated)00.05 ± 0.02-
LPS Control01.00 ± 0.120%
Treatment 150.78 ± 0.0922%
Treatment 2100.54 ± 0.0746%
Treatment 3250.21 ± 0.0579%
Treatment 4500.09 ± 0.0391%

Data are presented as mean ± SD. The results are hypothetical and for illustrative purposes.

Table 2: Illustrative Effect of this compound on iNOS Expression in Rat Paw Tissue (Immunohistochemistry Semi-Quantitative Score)

Treatment GroupDose (mg/kg)Average IHC Score (0-4)Description
Control (No Carrageenan)-0.1 ± 0.1No staining
Carrageenan Control-3.8 ± 0.3Very Strong Staining
Indomethacin101.2 ± 0.4Weak Staining
This compound252.1 ± 0.5Moderate Staining
This compound501.3 ± 0.3Weak Staining

Scoring based on staining intensity: 0=negative, 1=weak, 2=moderate, 3=strong, 4=very strong.[15] Data are hypothetical.

References

Application Notes and Protocols: Pelargonidin Chloride in the Study of Glial Activation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glial cells, including astrocytes and microglia, are critical regulators of homeostasis within the central nervous system (CNS).[1] However, their overactivation is a hallmark of neuroinflammatory conditions and contributes to the pathogenesis of various neurodegenerative diseases. Pelargonidin chloride, a natural anthocyanidin, has emerged as a promising compound for mitigating glial-mediated neuroinflammation.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the inhibition of glial activation in vitro.

Mechanism of Action

This compound exerts its anti-inflammatory and neuroprotective effects primarily through the modulation of two key signaling pathways:

  • Inhibition of the NF-κB Pathway: In activated glial cells, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression, leading to the production of cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[4]

  • Activation of the Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[5] this compound promotes the nuclear translocation of Nrf2, leading to an enhanced antioxidant response and cellular protection against oxidative stress, a key component of neuroinflammation.[5]

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the effects of this compound on glial cells.

Table 1: Effective Concentrations of this compound in Glial Cell Culture

Cell TypeConcentration RangeObserved EffectReference
Mouse Epidermal Cells (JB6 P+)10-100µMInhibition of cell viability, increased Nrf2, HO-1, and NQO1 expression.[2][3]
Lung Cancer A549 Cells1-120µM (IC50 = 20µM)Inhibition of cell viability, promotion of ROS production, reduced mitochondrial membrane potential.[2]

Table 2: In Vitro Models of Glial Activation

Glial Cell TypeActivating StimulusConcentrationIncubation TimeKey Markers of Activation
Primary Microglia/BV-2 MicrogliaLipopolysaccharide (LPS)0.5 - 1 µg/mL6 - 24 hoursIncreased TNF-α, IL-1β, IL-6, iNOS, COX-2, NF-κB activation.
Primary AstrocytesLipopolysaccharide (LPS)1 µg/mL24 - 48 hoursIncreased GFAP, S100B, TNF-α, IL-6, iNOS.
Primary Co-culturesLPS or Conditioned Media from Activated Microglia1 µg/mL24 hoursIncreased pro-inflammatory cytokine release, altered glial morphology.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathways cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 This compound Action cluster_2 Signaling Cascades cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Pelargonidin This compound NFkB NF-κB Pathway Pelargonidin->NFkB Inhibits Nrf2 Nrf2 Pelargonidin->Nrf2 Promotes dissociation TLR4->NFkB Activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) NFkB->Inflammation Promotes Keap1 Keap1 Nrf2->Keap1 Bound under basal conditions ARE ARE Nrf2->ARE Translocates to nucleus & binds ARE Antioxidant Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) ARE->Antioxidant Induces

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays Culture 1. Isolate & Culture Primary Microglia and Astrocytes (or use BV-2 cell line) Pretreat 2. Pre-treat with This compound (10-100µM) Culture->Pretreat Activate 3. Induce Glial Activation (e.g., LPS 1µg/mL) Pretreat->Activate Viability Cell Viability (MTT Assay) Activate->Viability NO Nitric Oxide Production (Griess Assay) Activate->NO Cytokines Cytokine Secretion (ELISA for TNF-α, IL-6) Activate->Cytokines Western Protein Expression (Western Blot for p-NF-κB, Nrf2, HO-1) Activate->Western IF Protein Localization/Expression (Immunofluorescence for GFAP, Iba-1, Nrf2) Activate->IF

Experimental Protocols

Protocol 1: Primary Glial Cell Culture

This protocol describes the isolation and culture of mixed glial cells, followed by the separation of microglia and astrocytes.

Materials:

  • P0-P2 neonatal mouse or rat pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-Lysine (PDL) coated flasks and plates

  • Orbital shaker

Procedure:

  • Tissue Dissociation:

    • Euthanize pups according to approved institutional protocols.

    • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.

    • Neutralize trypsin with DMEM containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Mixed Glial Culture:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in PDL-coated T75 flasks.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

    • Change the medium every 3-4 days.

  • Microglia Isolation (after 10-14 days):

    • Once a confluent astrocyte monolayer has formed with microglia growing on top, secure the flask caps tightly.

    • Place the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

    • Collect the supernatant containing detached microglia.

    • Centrifuge at 300 x g for 5 minutes and re-plate microglia in fresh medium for experiments.

  • Astrocyte Enrichment:

    • After microglia isolation, wash the remaining astrocyte monolayer with PBS.

    • Treat with Trypsin-EDTA to detach the astrocytes.

    • Re-plate the astrocytes for experiments. Purity can be assessed by GFAP staining.

Protocol 2: Induction of Glial Activation and this compound Treatment

Materials:

  • Cultured primary microglia, astrocytes, or BV-2 microglial cell line

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Serum-free culture medium

Procedure:

  • Seed glial cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).

  • Allow cells to adhere and reach 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) in serum-free medium for 1-2 hours. Include a vehicle control (DMSO).

  • Add LPS to a final concentration of 1 µg/mL to the this compound-containing medium.

  • Incubate for the desired time (e.g., 6 hours for NF-κB activation, 24 hours for cytokine production and Nrf2 activation).

Protocol 3: Cell Viability Assessment (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate at 37°C for 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully aspirate the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 4: Measurement of Nitric Oxide (Griess Assay)

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Collect 50 µL of cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each sample and standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on the standard curve.

Protocol 5: Cytokine Quantification (ELISA)

Materials:

  • ELISA kits for TNF-α and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

Procedure:

  • Collect cell culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's protocol.

  • Briefly, coat the plate with capture antibody, block, add samples and standards, add detection antibody, add streptavidin-HRP, add substrate, and stop the reaction.

  • Read the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

Protocol 6: Western Blot for NF-κB and Nrf2 Pathway Proteins

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL reagent and an imaging system.

Protocol 7: Immunofluorescence for GFAP, Iba-1, and Nrf2 Nuclear Translocation

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-GFAP, anti-Iba-1, anti-Nrf2)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Grow cells on glass coverslips.

  • After treatment, fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade medium.

  • Visualize the staining using a fluorescence or confocal microscope. For Nrf2, quantify nuclear versus cytoplasmic fluorescence intensity.

Conclusion

This compound represents a valuable tool for investigating the mechanisms of glial activation and for the development of novel anti-neuroinflammatory therapies. The protocols outlined in this document provide a framework for researchers to explore the inhibitory effects of this compound on glial-mediated inflammation. By utilizing these methods, researchers can further elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases.

References

Application Note: Magnetic Solid Phase Extraction for the Rapid and Efficient Isolation of Pelargonidin Chloride from Fruit Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pelargonidin chloride is a naturally occurring anthocyanidin responsible for the orange to red pigmentation in many fruits and vegetables. Beyond its role as a colorant, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects.[1][2] These properties are often attributed to its ability to modulate cellular signaling pathways, such as the Nrf2-ARE pathway, which is crucial for cellular protection against oxidative stress.[1][3][4]

Traditional methods for the extraction and purification of this compound from complex fruit matrices can be time-consuming and require significant volumes of organic solvents. Magnetic Solid Phase Extraction (MSPE) offers a modern, efficient, and environmentally friendly alternative.[5][6] This technique utilizes magnetic nanoparticles (MNPs) functionalized with a specific adsorbent to selectively capture the target analyte from a sample solution. The MNPs can then be easily and rapidly separated from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration.[5] This application note details a validated MSPE protocol for the extraction of this compound from fruit samples using salicylic acid functionalized silica-coated magnetite nanoparticles (SCMNPs).[7]

Quantitative Data Summary

The following table summarizes the performance of the MSPE method for the determination of this compound in various fruit samples.[7]

ParameterThis compound
Limit of Detection (LOD) 0.03 µg/g
Spiked Recovery Range 72.9% - 97.2%
Relative Standard Deviation (RSD) 2.5%

Experimental Protocol

This protocol is based on the method described by M. R. A. Moghadam et al. (2018).[7]

1. Materials and Reagents

  • Fruit samples (e.g., cherry, sour cherry, pomegranate, barberry)[7]

  • Salicylic acid functionalized silica-coated magnetite nanoparticles (SCMNPs)[7]

  • Acetonitrile (ACN)[7]

  • Hydrochloric acid (HCl)[7]

  • Methanol (MeOH)

  • Deionized water

  • Vortex mixer

  • Mechanical stirrer[7]

  • External magnet (e.g., NdFeB magnet)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[7]

2. Sample Preparation

  • Homogenize fresh fruit samples.

  • Accurately weigh a representative portion of the homogenized sample.

  • Extract the analytes using an acetonitrile-hydrochloric acid (1% v/v) mixture.[7]

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Centrifuge the mixture and collect the supernatant for the MSPE procedure.

3. Magnetic Solid Phase Extraction (MSPE) Procedure

  • Add a specific amount of SCMNPs to the fruit extract supernatant.

  • Place the mixture on a mechanical stirrer and stir for the optimized time of 57.3 minutes to facilitate the adsorption of this compound onto the SCMNPs.[7]

  • After stirring, place an external magnet on the side of the sample vessel to aggregate the SCMNPs.

  • Carefully decant and discard the supernatant.

  • Wash the SCMNPs with a suitable solvent (e.g., a small volume of ACN/water) to remove any non-specifically bound compounds.

  • Elute the adsorbed this compound from the SCMNPs by adding an appropriate elution solvent (e.g., acidified methanol) and vortexing for the optimized sorbent contact time of 10 minutes.[7]

  • Separate the SCMNPs from the eluent using the external magnet.

  • Collect the eluent containing the purified this compound.

  • The eluent is now ready for analysis by HPLC-UV.

4. HPLC Analysis

  • Column: C18 or equivalent

  • Mobile Phase: A suitable gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: Approximately 520 nm for this compound.[8]

  • Quantification: Based on a calibration curve prepared with this compound standards.

Visualizations

Experimental Workflow

MSPE_Workflow cluster_sample_prep Sample Preparation cluster_mspe Magnetic Solid Phase Extraction (MSPE) cluster_analysis Analysis Fruit Fruit Sample Homogenate Homogenization Fruit->Homogenate Extraction Solvent Extraction (ACN/HCl) Homogenate->Extraction Supernatant Crude Extract (Supernatant) Extraction->Supernatant Adsorption Adsorption: Add SCMNPs & Stir (57.3 min) Supernatant->Adsorption Separation1 Magnetic Separation 1 Adsorption->Separation1 Washing Washing Step Separation1->Washing Elution Elution: Add Eluent & Vortex (10 min) Washing->Elution Separation2 Magnetic Separation 2 Elution->Separation2 HPLC HPLC-UV Analysis Separation2->HPLC

Caption: Workflow for MSPE of this compound.

Signaling Pathway

Pelargonidin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pelargonidin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pelargonidin->Keap1_Nrf2 Inhibition of complex formation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Binding ARE->Nrf2_ARE Target_Genes Target Gene Expression (e.g., HO-1, NQO1) Nrf2_ARE->Target_Genes Cellular_Protection Cellular Protection & Antioxidant Response Target_Genes->Cellular_Protection leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pelargonidin Chloride Extraction from Pomegranate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Pelargonidin Chloride from pomegranate (Punica granatum). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound in pomegranate?

A1: this compound, an anthocyanin, is predominantly found in the non-edible portions of the pomegranate fruit, particularly the peels (pericarp) and flowers. The arils (juice sacs) also contain pelargonidin derivatives, but the concentration is generally lower compared to the peels.[1][2] Therefore, pomegranate peels and flowers are considered valuable agro-industrial waste for the extraction of this bioactive compound.[3][4][5]

Q2: Which extraction method is most effective for obtaining this compound from pomegranate?

A2: The choice of extraction method depends on laboratory scale, desired purity, and available equipment. Common methods include:

  • Maceration: A simple and widely used technique involving soaking the plant material in a solvent. It is cost-effective but can be time-consuming.[4][5]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6][7][8][9][10]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to faster extraction.

  • Pressurized Liquid Extraction (PLE): This technique employs solvents at elevated temperatures and pressures to increase extraction efficiency.

For general laboratory purposes, maceration and UAE are the most accessible and effective methods. UAE is often preferred for its higher efficiency and shorter extraction times.[8][9][10]

Q3: How does the choice of solvent affect the extraction yield of this compound?

A3: The polarity of the solvent is a critical factor. Acidified polar solvents are generally the most effective for extracting anthocyanins like this compound.[5][11] Commonly used solvents include:

  • Ethanol and Methanol: Often used in aqueous mixtures (e.g., 50-80% alcohol in water).[12][13]

  • Acidification: The addition of a small amount of acid (e.g., 0.1-1% HCl or citric acid) to the solvent is crucial for stabilizing the flavylium cation of anthocyanins, which is the colored form, and enhancing their extraction.[4][5][11] Acidified ethanol is a commonly recommended solvent for high anthocyanin yield from pomegranate peel.[4][5]

Q4: What is the optimal pH for extracting and maintaining the stability of this compound?

A4: this compound is most stable in acidic conditions, typically at a pH between 1.0 and 3.5.[14] At low pH, the flavylium cation form predominates, which is red and relatively stable. As the pH increases, the molecule undergoes structural transformations to colorless or bluish forms that are less stable and prone to degradation. Therefore, maintaining an acidic environment throughout the extraction and storage process is essential.

Q5: How do temperature and extraction time influence the yield and stability of this compound?

A5: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent, potentially leading to higher yields in shorter times.[8][11] However, anthocyanins are heat-sensitive compounds.[4] Prolonged exposure to high temperatures (e.g., above 60°C) can lead to degradation and reduced yield.[11] The optimal temperature and time are a trade-off between extraction efficiency and compound stability. For maceration, extraction is often carried out at room temperature for 24-48 hours.[4][5] For UAE, shorter times (e.g., 10-60 minutes) at controlled temperatures (e.g., 40-60°C) are typical.[8][9]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be polar enough or is not acidified. 2. Incorrect pH: The pH of the extraction medium is too high, leading to degradation. 3. Insufficient Extraction Time/Temperature: The extraction parameters are not optimized. 4. Improper Sample Preparation: The pomegranate material was not properly dried or ground, limiting solvent access.[4][5] 5. High Moisture Content in Plant Material: Fresh peels with high moisture content can result in lower anthocyanin extraction.[4]1. Use acidified polar solvents like ethanol or methanol with 0.1-1% HCl or citric acid.[4][5][11] 2. Adjust the pH of the solvent to be between 1.0 and 3.5.[14] 3. Increase extraction time or temperature moderately, monitoring for degradation. For UAE, optimize sonication power and duration.[8][9] 4. Ensure the pomegranate peel or flowers are properly dried (e.g., cabinet drying at 50-60°C) and ground to a fine powder to increase surface area.[4][5] 5. Pre-dry the plant material to a moisture content of around 10-15%.[4]
Extract Color Fades Quickly 1. Degradation due to High pH: Exposure to neutral or alkaline conditions. 2. Light Exposure: Anthocyanins are sensitive to light. 3. Presence of Oxidizing Agents: Exposure to oxygen or other oxidizing agents. 4. High Temperature: Storage at elevated temperatures accelerates degradation.1. Maintain the extract in an acidic solution (pH 1.0-3.5).[14] 2. Store the extract in amber-colored bottles or in the dark to protect it from light. 3. Degas the solvent and store the extract under an inert atmosphere (e.g., nitrogen or argon). 4. Store the extract at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage).
Presence of Impurities in the Extract 1. Co-extraction of other compounds: Solvents can also extract other phenolic compounds, sugars, and tannins.[3] 2. Incomplete Filtration: Particulate matter from the plant material is present in the extract.1. Use a purification step after extraction, such as solid-phase extraction (SPE) with a C18 cartridge, to isolate the anthocyanin fraction. 2. Filter the extract through appropriate filter paper (e.g., Whatman No. 1) or a membrane filter (e.g., 0.45 µm) to remove all solid particles.
Inconsistent Results Between Batches 1. Variability in Pomegranate Source: Different cultivars, growing conditions, and harvest times can lead to variations in this compound content.[1][15][16][17] 2. Inconsistent Extraction Parameters: Minor variations in solvent composition, pH, temperature, or time. 3. Inaccurate Measurements: Errors in weighing the plant material or measuring solvent volumes.1. Use pomegranates from the same cultivar and batch for a series of experiments. If not possible, analyze the starting material for its initial this compound content. 2. Strictly control all extraction parameters for each experiment. 3. Use calibrated analytical balances and volumetric glassware for accurate measurements.

Data Presentation

Table 1: Effect of Dehydration Method on Total Anthocyanin Content in Pomegranate Peel

Dehydration MethodTemperature (°C)Time (hrs)Total Anthocyanin Content (mg/100g)
Fresh Peel (Control)--6.70
Shade DryingAmbient2410.10
Cabinet Drying50 ± 52455.91
Blancher-cum-drier50 ± 52446.57

Data synthesized from a study on pomegranate peel extraction.[4][5]

Table 2: Effect of Different Solvents on the Extraction of Total Anthocyanins from Pomegranate Peel

SolventSolid to Solvent Ratio (w/v)Extraction Time (hrs)Total Anthocyanin Content (mg/100g)Extract Yield (%)
Acidified Ethanol (1% HCl)1:24884.5725.5
Acidified Methanol (1% HCl)1:24865.3322.17
50% Ethanol + 0.2% Citric Acid1:24844.6719.08

Data from a maceration extraction study on cabinet-dried pomegranate peel.[4]

Table 3: Quantification of Pelargonidin Glycosides in Pomegranate Extracts by HPLC

Pomegranate PartExtraction MethodSolventPelargonidin-3-glucoside (mg/100g e.p.)Pelargonidin-3,5-diglucoside (mg/100g e.p.)
Flesh (Arils)BlenderWater18.18 ± 4.4411.16 ± 5.85
Flesh (Arils)Blender50% Ethanol12.43 ± 3.128.97 ± 2.54

e.p. = edible part. Data adapted from a study quantifying anthocyanins in pomegranate flesh.[18][19]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Pomegranate Peel
  • Sample Preparation:

    • Wash fresh pomegranate fruits and manually separate the peels.

    • Cut the peels into small pieces (approx. 2 cm³).

    • Dry the peel pieces in a cabinet dryer at 50-60°C for 24 hours until a constant weight is achieved.[4][5]

    • Grind the dried peels into a fine powder using a blender or grinder.

  • Extraction:

    • Weigh 10 g of the dried pomegranate peel powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of acidified ethanol (99% ethanol with 1% HCl, v/v) to the flask (solid to solvent ratio of 1:10 w/v).

    • Seal the flask and place it on an orbital shaker at room temperature (25°C).

    • Macerate for 24-48 hours with constant agitation.[4][5]

  • Filtration and Solvent Evaporation:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in an amber-colored vial at -20°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Flowers
  • Sample Preparation:

    • Collect fresh, young orange-red pomegranate flowers.

    • Clean the flowers and store them at 4°C if not used immediately.

    • Weigh 10 g of fresh flower petals and cut them into small pieces.

  • Extraction:

    • Place the flower pieces in a 250 mL beaker.

    • Add 100 mL of acidified methanol (99% methanol with 0.1% HCl, v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Post-Sonication Maceration and Filtration:

    • After sonication, allow the mixture to macerate at 4°C overnight to facilitate the settling of tannins.

    • Gently decant the supernatant.

    • Centrifuge the supernatant at 3000 rpm for 15 minutes to remove any remaining fine particles.[3]

  • Solvent Evaporation and Storage:

    • Evaporate the methanol from the supernatant using a rotary evaporator at a temperature below 40°C.

    • Store the resulting extract in a sealed, light-protected container at -20°C.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Pomegranate Fruit (Peel/Flowers) wash Washing & Separation start->wash dry Drying (50-60°C) wash->dry grind Grinding to Powder dry->grind maceration Maceration (Acidified Ethanol, 24-48h, RT) grind->maceration uae Ultrasound-Assisted Extraction (Acidified Methanol, 30 min, 40°C) grind->uae filter Filtration / Centrifugation maceration->filter uae->filter evap Solvent Evaporation (<40°C) filter->evap store Crude this compound Extract (Store at -20°C, protected from light) evap->store purify Optional: Purification (e.g., SPE) store->purify

Figure 1. General experimental workflow for the extraction of this compound from pomegranate.

troubleshooting_logic cluster_solvent Solvent Issues cluster_params Parameter Optimization cluster_prep Sample Preparation start Low Extraction Yield solvent_polarity Is the solvent sufficiently polar? start->solvent_polarity Check solvent_acid Is the solvent acidified (pH 1-3.5)? solvent_polarity->solvent_acid Yes solution1 Use polar solvents like ethanol/methanol. solvent_polarity->solution1 No time_temp Are extraction time and temperature optimized? solvent_acid->time_temp Yes solution2 Add 0.1-1% acid (HCl/citric). solvent_acid->solution2 No solid_liquid Is the solid-to-liquid ratio appropriate? time_temp->solid_liquid Yes solution3 Increase time/temp moderately or use UAE. time_temp->solution3 No drying Was the plant material adequately dried? solid_liquid->drying Yes solution4 Optimize ratio (e.g., 1:10 to 1:20 w/v). solid_liquid->solution4 No grinding Is the particle size sufficiently small? drying->grinding Yes solution5 Dry to ~10-15% moisture content. drying->solution5 No end Yield Optimized grinding->end Yes solution6 Grind to a fine powder. grinding->solution6 No pelargonidin_pathways cluster_nrf2 Anti-inflammatory & Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_pi3k Anti-cancer Activity (in some models) pelargonidin This compound keap1 Keap1 pelargonidin->keap1 inhibits nfkb NF-κB Activation pelargonidin->nfkb inhibits pi3k PI3K pelargonidin->pi3k inhibits nrf2 Nrf2 keap1->nrf2 dissociation are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus & binds ho1_nqo1 HO-1, NQO1 Expression are->ho1_nqo1 activates antioxidant_response Cellular Protection & Antioxidant Response ho1_nqo1->antioxidant_response proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb->proinflammatory induces inflammation Inflammation proinflammatory->inflammation akt AKT pi3k->akt cell_proliferation Cell Proliferation & Survival akt->cell_proliferation promotes apoptosis Apoptosis akt->apoptosis inhibits

References

Technical Support Center: Pelargonidin Chloride Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pelargonidin Chloride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for the stability of this compound during analysis?

A1: this compound is sensitive to degradation. Key factors to ensure its stability include:

  • pH: Acidic conditions are crucial for stability. Mobile phases and sample solvents should be acidified, typically with formic acid or acetic acid.

  • Temperature: Pelargonidin is susceptible to degradation at temperatures above 40°C.[1] Samples and standards should be kept at low temperatures (e.g., 4°C in the autosampler) and stored at -20°C for long-term stability.[2][3]

  • Oxygen: The presence of oxygen can accelerate degradation.[4][5] Degassing the mobile phase and minimizing sample exposure to air is recommended.

  • Solvent: Stock solutions are often prepared in acidified methanol and stored in the dark at 4°C for short-term stability.[2]

Q2: What is the recommended starting point for developing an HPLC method for this compound?

A2: A good starting point for method development is a reversed-phase C18 column with a binary mobile phase consisting of acidified water (e.g., with 1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol (also with 1% formic acid) as solvent B.[2][6] A gradient elution is typically employed to achieve good separation.[2][3] Detection is commonly performed using a Diode Array Detector (DAD) at the visible maximum absorbance of Pelargonidin, which is around 520-530 nm.[2]

Q3: How can I extract this compound from a complex matrix like a plant sample?

A3: Extraction often involves an acidified solvent to maintain stability. A common method is to use a mixture of acetonitrile and hydrochloric acid (1% v/v).[7] For some matrices, a hydrolysis step using strong acid (e.g., 2.7 M HCl in methanol) at an elevated temperature (e.g., 90°C) may be necessary to release the pelargonidin aglycone from its glycosidic forms.[2] Subsequent cleanup can be performed using solid-phase extraction (SPE).

Q4: Should I use an internal standard for quantification?

A4: Yes, using an internal standard is highly recommended to compensate for variations in sample preparation and injection volume.[8] The internal standard should be a compound with similar chemical and physical properties to Pelargonidin that is not present in the sample and is well-resolved chromatographically.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak 1. Degradation of Standard/Sample: Pelargonidin is unstable.[1][9] 2. Incorrect Detection Wavelength: Not set to the absorbance maximum. 3. Injection Issues: Clogged syringe, air bubble in the loop. 4. System Leak: Loose fittings.1. Prepare fresh standards and samples in acidified solvent. Keep them cool. 2. Set the detector to ~520-530 nm.[2] 3. Purge the injection port and check the syringe. Ensure the sample loop is completely filled. 4. Check all fittings for leaks, especially between the injector and the column.
Peak Tailing 1. Secondary Silanol Interactions: Active sites on the column packing interact with the analyte. 2. Column Overload: Injecting too high a concentration of the sample. 3. Column Contamination/Deterioration: Buildup of matrix components on the column inlet. 4. Inappropriate Mobile Phase pH: pH is not low enough to suppress silanol activity.1. Use a highly end-capped column. Increase the acidity of the mobile phase (e.g., lower the pH). 2. Dilute the sample and reinject. 3. Use a guard column and appropriate sample cleanup (e.g., SPE). Flush the column with a strong solvent. 4. Ensure the mobile phase pH is sufficiently low (e.g., pH 2-3).
Broad Peaks 1. Large Injection Volume or Incompatible Injection Solvent: Using a solvent much stronger than the mobile phase. 2. Extra-column Volume: Long tubing between the column and detector. 3. Low Temperature: Can sometimes lead to broader peaks due to slower kinetics.1. Dissolve the sample in the initial mobile phase whenever possible. Reduce injection volume. 2. Use tubing with a smaller internal diameter and minimize its length. 3. Optimize the column temperature; a slightly elevated temperature (e.g., 25-30°C) might improve peak shape.
Drifting Retention Time 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase. 2. Changing Mobile Phase Composition: Inconsistent mixing or evaporation of a volatile solvent component. 3. Temperature Fluctuations: Lack of a column thermostat.1. Equilibrate the column for a sufficient time before starting the analysis. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. Cover solvent reservoirs. 3. Use a column oven to maintain a constant temperature.
High Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase. 2. Precipitation of Buffer: Buffer from the mobile phase precipitating out in the organic solvent. 3. System Blockage: Obstruction in the tubing, injector, or guard column.1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Reverse-flush the column (disconnected from the detector). 2. Ensure the selected buffer is soluble in the highest concentration of organic solvent used in the gradient. 3. Systematically check pressure with and without the column and guard column to isolate the blockage.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Pelargonidin Quantification

ParameterConditionReference
Column Phenomenex Kinetex C18 (2.1 x 30 mm, 1.7 µm)[2]
Mobile Phase A Water with 1% Formic Acid (v/v)[2]
Mobile Phase B Acetonitrile with 1% Formic Acid (v/v)[2]
Gradient 10% B (0-1 min), to 50% B (5 min), to 10% B (5.1-7 min)[2]
Flow Rate 350 µl/min[2]
Column Temperature 25°C[2]
Injection Volume 1 µl[2]
Detection ESI-MS/MS (or DAD at ~520-530 nm)[2]

Table 2: Method Validation Data for Pelargonidin Quantification

ParameterResultReference
Recovery 97.68% (CV 5.82%)[2]
LOD (in fruit samples) 0.02 - 0.03 µg/g[7]
Stock Solution Stability Stable for 10 weeks at 4°C (in 1 M HCl in methanol)[2]
Long-term Sample Stability 18.4% degradation over 12 months (in freeze-dried potato)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve the standard in 10 mL of methanol containing 1 M HCl to obtain a stock solution of 100 µg/mL.[2]

  • Vortex the solution until the standard is completely dissolved.

  • Store the stock solution in an amber vial at 4°C. This solution is stable for several weeks.[2]

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

Protocol 2: Sample Preparation from Plant Material (Hydrolysis Method)

  • Weigh 50 mg of freeze-dried and powdered plant material into a glass bottle.[2]

  • Add 50 mL of 2.7 M HCl in methanol.[2]

  • Sonicate for 5 minutes to ensure proper wetting of the sample.[2]

  • Place the bottle in a pre-heated oven at 90°C for 3 hours for hydrolysis.[2]

  • Cool the bottle to room temperature.

  • Quantitatively transfer the contents to a 100 mL volumetric flask and bring to volume with methanol.[2]

  • Perform a further 1:10 (v/v) dilution with 1 M HCl in methanol.[2]

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh 1. Weigh 50mg Freeze-Dried Sample add_hcl 2. Add 50mL 2.7M HCl in Methanol weigh->add_hcl sonicate 3. Sonicate for 5 min add_hcl->sonicate hydrolyze 4. Hydrolyze at 90°C for 3h sonicate->hydrolyze cool 5. Cool to Room Temperature hydrolyze->cool transfer 6. Transfer to 100mL Flask cool->transfer dilute 7. Dilute 1:10 with Acidified Methanol transfer->dilute filter 8. Filter (0.22µm) into HPLC Vial dilute->filter inject 9. Inject into HPLC System filter->inject separate 10. Chromatographic Separation (C18 Column) inject->separate detect 11. Detect at ~520nm or by MS separate->detect quantify 12. Quantify using Calibration Curve detect->quantify

Caption: Experimental workflow for this compound quantification.

Caption: Logical troubleshooting guide for HPLC analysis.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pelargonidin Pelargonidin keap1_nrf2 Keap1-Nrf2 Complex pelargonidin->keap1_nrf2 dissociates ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 induces dissociation keap1 Keap1 keap1_nrf2->keap1 nrf2 Nrf2 keap1_nrf2->nrf2 degradation Proteasomal Degradation keap1->degradation promotes nrf2->degradation nrf2_n Nrf2 nrf2->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Antioxidant Proteins & Enzymes genes->proteins leads to

Caption: Pelargonidin's role in the Keap1/Nrf2 signaling pathway.

References

How to prevent Pelargonidin Chloride precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pelargonidin Chloride in cell culture. Our goal is to help you prevent precipitation and ensure the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a natural anthocyanidin, a type of flavonoid pigment found in many fruits and flowers.[1] It is used in research for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3][4] It is known to modulate cellular signaling pathways, including the Keap1/Nrf2 and nitric oxide (NO) pathways.[5][6][7]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, and methanol.[2][5][8] While it is considered water-soluble, its stability in aqueous solutions is highly dependent on pH.[1][9]

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:

  • pH Instability: this compound is most stable in acidic conditions (pH < 3).[10] Cell culture media is typically buffered to a physiological pH of around 7.4, which can lead to the degradation and precipitation of the compound.[11][12]

  • High Concentrations: Using a concentration of this compound that exceeds its solubility limit in the final culture medium can cause it to precipitate out of solution.

  • Interactions with Media Components: Components in the media, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound, leading to the formation of insoluble complexes.[13][14]

  • Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or temperature shifts can affect the stability and solubility of the compound.[13]

Q4: How stable is this compound in cell culture conditions?

Studies have shown that anthocyanins like Pelargonidin are generally unstable in typical cell culture conditions (DMEM medium, 37°C, pH 7.4).[11][12][15] Significant degradation can occur within a short period, from minutes to a few hours.[12] The aglycone form, Pelargonidin, is less stable than its glycosylated counterparts.[11][15]

Q5: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[6][7] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][9] It is best to prepare fresh working dilutions from the stock solution for each experiment.[9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem: Precipitate is observed in the cell culture medium after adding this compound.

Workflow for Troubleshooting Precipitation:

A Precipitation Observed B Check Stock Solution A->B Start B->B C Review Dilution Method B->C Stock is clear C->C D Optimize Media Conditions C->D Dilution is correct D->D E Evaluate Incubation Time D->E Media is optimized E->E F Successful Dissolution E->F No precipitate during incubation

Caption: A logical workflow for troubleshooting this compound precipitation.

Step 1: Verify the Integrity of the Stock Solution

Issue: The precipitate may be originating from an improperly prepared or stored stock solution.

Solution:

  • Visually inspect your stock solution for any signs of precipitation before use.

  • If the stock solution is not clear, try gently warming it to 37°C to see if the precipitate redissolves.

  • If the precipitate remains, it is best to prepare a fresh stock solution.

Step 2: Optimize the Dilution Procedure

Issue: Improper dilution of the stock solution into the aqueous cell culture medium can cause localized high concentrations, leading to immediate precipitation.

Solution:

  • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound.

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.

  • Vortexing/Mixing: Gently vortex or swirl the medium while adding the this compound solution to ensure rapid and uniform distribution.

Step 3: Adjust Cell Culture Media Conditions

Issue: The composition of the cell culture medium can significantly impact the stability of this compound.

Solution:

  • Reduce Serum Concentration: If using serum, consider reducing the concentration or using a serum-free medium, as proteins in the serum can contribute to precipitation.

  • pH Considerations: While altering the pH of the culture medium is generally not advisable for cell health, be aware that the inherent pH of 7.4 is a primary factor in Pelargonidin's instability.

  • Component Analysis: Be mindful of high concentrations of salts in your media, which can interact with flavonoids.[14]

Step 4: Control Incubation Time and Observation Points

Issue: this compound degrades over time in culture conditions, and the degradation products may be less soluble.

Solution:

  • Time-Course Experiment: If possible, conduct a time-course experiment to determine the stability of your specific concentration of this compound in your cell culture system.

  • Minimize Exposure Time: For short-term experiments, add the compound immediately before the desired treatment period. For longer-term experiments, you may need to replenish the medium with fresh this compound periodically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a 10 mM stock solution (Molecular Weight: 306.7 g/mol ).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Addition of this compound to Cell Culture Medium
  • Materials:

    • Prepared 10 mM this compound stock solution

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, slowly add the calculated volume of the this compound stock solution.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Immediately use the prepared medium for your cell culture experiment.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityReference(s)
DMSO~1 mg/mL[2][8]
Ethanol~1 mg/mL[2][8]
MethanolSoluble[9]
WaterSoluble (pH dependent)[1][9]

Table 2: Factors Influencing this compound Stability in Cell Culture

FactorEffect on StabilityRecommendationReference(s)
pH Less stable at neutral/alkaline pHMaintain standard culture pH for cell viability; be aware of inherent instability.[10][11][12]
Temperature Degradation increases with temperatureStandard 37°C incubation is necessary; minimize time in culture.[11][12]
Light Can promote degradationProtect stock solutions and treated cultures from light.[16]
Serum Potential for protein binding and precipitationConsider reduced-serum or serum-free media.[13]
Oxygen Can lead to oxidative degradationMaintain standard incubator conditions.[16]

Signaling Pathway Visualization

This compound is known to influence the Keap1/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.

cluster_0 Cytoplasm cluster_1 Nucleus PC Pelargonidin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 Inhibits ROS Oxidative Stress ROS->Keap1_Nrf2 Inhibits Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: this compound's role in the Keap1/Nrf2 pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the recommended storage conditions to prevent the degradation of Pelargonidin Chloride, a vital research compound. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound powder?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. Specifically, the powder should be kept in a tightly sealed container at temperatures between -20°C and 2-8°C.[1][2][3][4][5] It is crucial to protect the compound from moisture as it is hygroscopic.[3] Storage under an inert gas atmosphere is also advised to prevent oxidation.[2][6][7]

Q2: How should I store this compound solutions?

A2: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, aliquots in tightly sealed vials should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8][9][10] Before use, allow the solution to equilibrate to room temperature for at least one hour prior to opening the vial.[11] It is also recommended to purge the solvent with an inert gas before dissolving the this compound.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] The solubility in these solvents is approximately 1 mg/mL.[2] It is also highly water-soluble.[3]

Q4: What factors can cause this compound to degrade?

A4: Several factors can contribute to the degradation of this compound. These include:

  • High Temperatures: The compound is susceptible to degradation at temperatures above 40°C.[3]

  • Exposure to Light: Direct sunlight should be avoided during storage and handling.[1][3][10]

  • Moisture: As a hygroscopic compound, exposure to moisture can lead to hydrolysis.[3][6][7]

  • pH: The stability of anthocyanins like Pelargonidin is pH-dependent. Degradation can occur at non-optimal pH values.

  • Presence of Oxygen: Oxidation can lead to the degradation of the compound.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids or alkalis, and strong reducing agents should be avoided.[1][12]

Q5: I've noticed a change in the color of my this compound solution. What could be the cause?

A5: A color change in your this compound solution is a primary indicator of degradation. The vibrant red or orange color of Pelargonidin is dependent on its molecular integrity and the pH of the solution.[13] Degradation due to factors like temperature, light exposure, or a shift in pH can alter the chemical structure and thus its color. If you observe a color change, it is recommended to prepare a fresh solution.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound in your experiments.

Diagram: Troubleshooting Workflow for this compound Degradation

This compound Degradation Troubleshooting Troubleshooting Workflow for this compound Degradation cluster_0 Problem Identification cluster_1 Investigation: Storage and Handling cluster_2 Investigation: Experimental Parameters cluster_3 Resolution Problem Unexpected Experimental Results or Visible Degradation (e.g., Color Change) Check_Storage Review Storage Conditions: - Temperature (-20°C to 8°C for solid, -80°C for solution) - Light Exposure (Stored in dark?) - Moisture (Tightly sealed container?) Problem->Check_Storage Start Here Check_Solution_Prep Review Solution Preparation: - Freshly prepared? - Solvent purged with inert gas? - Stored correctly if not fresh? Check_Storage->Check_Solution_Prep Storage OK Discard_and_Reprepare Action: Discard Suspect Stock and Prepare Fresh Solution Check_Storage->Discard_and_Reprepare Improper Storage Check_Handling Review Handling Procedures: - Exposure to incompatible materials? - Prolonged exposure to ambient conditions? Check_Solution_Prep->Check_Handling Solution Prep OK Check_Solution_Prep->Discard_and_Reprepare Improper Preparation/Storage Check_pH Verify pH of Experimental Buffer/Solution Check_Handling->Check_pH Handling OK Check_Handling->Discard_and_Reprepare Improper Handling Check_Temp Assess Experimental Temperature (>40°C can cause degradation) Check_pH->Check_Temp pH OK Optimize_Conditions Action: Optimize Experimental Conditions (Adjust pH, lower temperature if possible) Check_pH->Optimize_Conditions pH Outside Optimal Range Check_Temp->Discard_and_Reprepare All Checks OK Check_Temp->Optimize_Conditions High Temperature Validate_Stability Optional: Perform Stability Test (e.g., HPLC, UV-Vis over time) Discard_and_Reprepare->Validate_Stability Optimize_Conditions->Validate_Stability

Caption: Troubleshooting workflow for identifying and resolving this compound degradation.

Quantitative Data on Anthocyanin Degradation

The degradation of anthocyanins, including Pelargonidin, often follows first-order kinetics. The rate of degradation is influenced by factors such as temperature and pH. The table below summarizes degradation kinetics data for Pelargonidin and other related anthocyanins under various conditions.

AnthocyaninMatrix/SolventTemperature (°C)pHDegradation Rate Constant (k)Half-life (t₁/₂)
Pelargonidin-3-glucosideCitrate Buffer/Glycerol253.4Varies with water activity56 to 934 days
Pelargonidin glycosidesStrawberry Juice75-95-0.84 to 3.57 x 10⁻³ min⁻¹-
PelargonidinBlack Rice Bran Colorant60-1002.0-5.0Increases with temp and pHDecreases with temp and pH
Pelargonidin-3-glucosideExposed to Ultrasound (200-500W)Low-1.69 to 6.72 x 10⁻² min⁻¹10.32 to 41.02 min

Note: The data presented is derived from studies on various pelargonidin-containing extracts and model systems and may not be directly representative of pure this compound under all conditions. It is intended to illustrate the impact of different factors on stability.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions (e.g., in a particular buffer or at a certain temperature).

1. Objective: To quantify the concentration of this compound over time to determine its degradation rate.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid, water)

  • Appropriate buffer for your experimental conditions

  • HPLC system with a UV-Vis or DAD detector

  • C18 analytical column

3. Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol with 0.1% HCl) to create a concentrated stock solution.

  • Preparation of Experimental Samples:

    • Dilute the stock solution with your experimental buffer (e.g., citrate buffer at a specific pH) to a known starting concentration.

    • Divide the solution into multiple aliquots in sealed, light-protected vials.

  • Incubation:

    • Store the aliquots under the desired experimental conditions (e.g., a specific temperature in a water bath or incubator).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by HPLC or store it at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical gradient elution for anthocyanin analysis might involve a two-solvent system:

      • Solvent A: Water with a small percentage of formic acid (e.g., 5%)

      • Solvent B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 5%)

    • Gradient Program: Develop a gradient program that allows for the separation of the this compound peak from any potential degradation products.

    • Detection: Monitor the elution profile at the maximum absorbance wavelength for Pelargonidin (around 520 nm).

    • Quantification: Create a standard curve using freshly prepared solutions of this compound of known concentrations. Use the peak area from the chromatograms of your experimental samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Diagram: Experimental Workflow for Stability Assessment

Stability Assessment Workflow Experimental Workflow for this compound Stability Assessment Start Prepare Fresh Stock Solution Dilute Dilute to Working Concentration in Experimental Buffer Start->Dilute Aliquot Create Aliquots in Light-Protected Vials Dilute->Aliquot Incubate Incubate Under Test Conditions (e.g., specific temp, pH) Aliquot->Incubate Sample Sample at Predetermined Time Points (t=0, 1, 2, ...) Incubate->Sample Analyze Analyze by HPLC (Quantify Peak Area) Sample->Analyze Plot Plot ln(Concentration) vs. Time Analyze->Plot Calculate Calculate Degradation Rate (k) and Half-life (t₁/₂) Plot->Calculate

Caption: Workflow for determining the stability of this compound via HPLC analysis.

References

Troubleshooting low cell viability in assays with Pelargonidin Chloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low cell viability in assays involving Pelargonidin Chloride. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly high cytotoxicity with this compound in our cell viability assays. What could be the underlying cause?

Several factors could contribute to lower-than-expected cell viability when using this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the choice of viability assay.

  • Compound Instability: this compound, an anthocyanidin, is known to be unstable in typical cell culture conditions (pH 7.4, 37°C).[1][2][3][4] It can degrade rapidly, and its degradation products may have different cytotoxic profiles. The non-glycosylated form (aglycone), such as Pelargonidin, is particularly less stable than its glycosylated counterparts.[1][2][3][4]

  • Solvent Cytotoxicity: this compound is often dissolved in organic solvents like DMSO.[5][6][7] High final concentrations of the solvent in your cell culture can be toxic to the cells. It is crucial to have a vehicle control (cells treated with the same concentration of solvent) to assess the impact of the solvent alone.

  • Assay Interference: A critical and often overlooked issue is the direct interference of this compound with certain types of cell viability assays. As a potent antioxidant, it can directly reduce tetrazolium salts like MTT, leading to a false colorimetric signal that doesn't accurately reflect cell viability.[8][9][10] This can mask the true cytotoxic effect or, conversely, create artifactual results.

  • Light Sensitivity: Anthocyanins can be sensitive to light, which can accelerate their degradation.[11][12][13] Protecting your stock solutions and experimental plates from light is an important preventative measure.

Q2: How can we be sure that our this compound solution is stable throughout our experiment?

Ensuring the stability of this compound in your experimental setup is key to obtaining reliable results.

  • pH Considerations: Anthocyanins are most stable at a low pH (typically below 3).[14][15] In standard cell culture media with a physiological pH of around 7.4, their stability is significantly reduced.[1][2][3][4]

  • Fresh Preparation: It is highly recommended to prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.[16]

  • Storage of Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17] Following the manufacturer's storage recommendations is crucial.[5][18][19]

  • Minimize Incubation Time: Given the instability at neutral pH, consider the timing of your experiment. For longer incubation periods, the effective concentration of this compound may decrease over time.

Q3: Our lab primarily uses the MTT assay. Could this be a source of error in our this compound experiments?

Yes, the MTT assay is a common source of inaccurate results when working with antioxidant compounds like this compound.

  • Direct Reduction of MTT: The underlying principle of the MTT assay is the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[10] However, flavonoids and other antioxidant compounds can directly reduce MTT in a cell-free environment, leading to a false positive signal that overestimates cell viability.[10]

  • Recommended Alternative Assays: To avoid this interference, it is strongly recommended to use alternative cell viability assays that are not based on tetrazolium reduction. Suitable alternatives include:

    • Sulphorhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less prone to interference from colored or antioxidant compounds.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[8][9]

    • BrdU (5-bromo-2'-deoxyuridine) Assay: This assay measures DNA synthesis and cell proliferation.[8][9]

Troubleshooting Workflow

If you are experiencing low cell viability, follow this systematic troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow cluster_compound cluster_solvent cluster_assay cluster_optimize start Start: Low Cell Viability Observed check_compound Step 1: Verify Compound Integrity & Preparation start->check_compound check_solvent Step 2: Assess Solvent Cytotoxicity check_compound->check_solvent Compound OK compound_details Freshly prepare solutions? Stored correctly? Correct solvent? check_compound->compound_details check_assay Step 3: Evaluate Assay Interference check_solvent->check_assay Solvent Not Toxic solvent_details Run vehicle control? Final solvent concentration <0.5%? check_solvent->solvent_details optimize_protocol Step 4: Optimize Experimental Protocol check_assay->optimize_protocol Assay Not Interfered assay_details Using tetrazolium-based assay (e.g., MTT)? Consider alternative assays (SRB, CellTiter-Glo). check_assay->assay_details end Conclusion: Reliable Cell Viability Data optimize_protocol->end optimize_details Check cell density. Optimize incubation time. Protect from light. optimize_protocol->optimize_details

Caption: A stepwise guide to troubleshooting low cell viability in this compound experiments.

Quantitative Data Summary

The cytotoxic effects of this compound can vary depending on the cell line and experimental duration. Below is a summary of reported IC50 values.

Cell LineCompoundIncubation TimeIC50 ValueReference
A549 (Lung Cancer)This compound48 hours20 µM[3]
U2OS (Osteosarcoma)PelargonidinNot Specified15 µM[9]
JB6 P+ (Mouse Epidermal)This compound1, 3, 5 daysDose- and time-dependent inhibition of cell viability[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add an appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C in a water bath can aid in solubilization if necessary.[20]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microfuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[17] Avoid repeated freeze-thaw cycles.

Protocol 2: Sulphorhodamine B (SRB) Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Remember to include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: After incubation, carefully remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways

This compound has been reported to modulate several key signaling pathways that can influence cell viability.

Signaling_Pathways cluster_nrf2 Keap1-Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway PC Pelargonidin Chloride Keap1 Keap1 PC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates PC2 Pelargonidin Chloride PI3K PI3K PC2->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes

Caption: Signaling pathways modulated by this compound affecting cell viability.

References

Minimizing spectral interference in Pelargonidin Chloride UV-Vis analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing spectral interference during the UV-Vis analysis of Pelargonidin Chloride.

Troubleshooting Guides

Issue: Overlapping Spectra Obscuring this compound Peaks

Overlapping spectra are a common issue when analyzing complex mixtures, such as plant extracts, where other compounds absorb light in the same wavelength range as this compound.[1][2]

Possible Cause Solution
Presence of other flavonoids or phenolic compounds: Plant extracts are complex matrices containing numerous compounds with similar spectral characteristics to this compound.[1]1. Chromatographic Separation: Utilize High-Performance Liquid Chromatography (HPLC) to separate this compound from interfering compounds before UV-Vis detection.[1] 2. Derivative Spectroscopy: Apply first or higher-order derivatives to the absorbance spectrum. This mathematical technique can resolve overlapping bands, making it easier to identify and quantify individual components.[3][4][5] The first derivative will pass through zero at the wavelength of maximum absorbance of the original spectrum.[5] 3. pH Adjustment: The spectrum of anthocyanins like this compound is highly dependent on pH. By carefully controlling the pH of the sample solution, it may be possible to shift the absorbance maximum of this compound away from interfering peaks.
Matrix Effects: The overall composition of the sample matrix can influence the absorbance spectrum of the analyte, causing peak shifts or changes in intensity.1. Sample Purification: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering matrix components prior to analysis. 2. Standard Addition Method: This method can help to compensate for matrix effects by adding known amounts of a this compound standard to the sample.

Issue: Inaccurate Quantification and Poor Reproducibility

Inaccurate and non-reproducible results can stem from a variety of factors related to sample preparation, instrumentation, and the inherent chemical properties of this compound.

Possible Cause Solution
pH Instability: The color and spectral properties of this compound are highly sensitive to pH changes.[6] Small fluctuations in pH can lead to significant variations in absorbance readings.Use of Buffers: Always use appropriate buffer solutions to maintain a constant and known pH throughout the analysis. The pH differential method, which utilizes buffers at pH 1.0 and 4.5, is a standard technique for anthocyanin quantification.[7][8]
Solvent Effects: The choice of solvent can significantly impact the position of the absorbance maximum (λmax) and the molar absorptivity of this compound.[9][10]Consistent Solvent System: Use the same solvent system for all samples, standards, and blanks. Common solvents for this compound include ethanol, methanol, and DMSO.[11][12] Acidifying the solvent with a small amount of acid (e.g., HCl or formic acid) can help to stabilize the flavylium cation, the colored form of the anthocyanin.[13]
Degradation of this compound: Anthocyanins can be unstable and susceptible to degradation by light, temperature, and oxidative enzymes.Proper Sample Handling and Storage: Protect samples from light by using amber vials or covering them with foil. Store samples at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.[11] Prepare fresh solutions for analysis whenever possible.
Non-Linearity at High Concentrations: At high concentrations, deviations from the Beer-Lambert Law can occur, leading to inaccurate quantification.[1]Dilution: Ensure that the absorbance values of your samples fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[14] Dilute samples as necessary to bring them into this range.

Frequently Asked Questions (FAQs)

Q1: What are the typical UV-Vis absorbance maxima (λmax) for this compound?

A1: The λmax of this compound can vary depending on the solvent and pH. In a methanolic solution, it typically exhibits absorbance maxima at approximately 269 nm, 426 nm, and 524 nm.[11] In pomegranate flower extracts, a λmax of 502 nm has been reported.[15][16]

Q2: How does pH affect the UV-Vis spectrum of this compound?

A2: The pH of the solution has a profound effect on the structure and, consequently, the color and UV-Vis spectrum of this compound.[6] In acidic conditions (pH < 3), it exists predominantly as the red flavylium cation. As the pH increases, it can be converted to colorless or bluish forms, leading to a decrease in absorbance in the visible region and shifts in the λmax.[6]

Q3: What is derivative spectroscopy and how can it help in this compound analysis?

A3: Derivative spectroscopy is a mathematical technique that calculates the first, second, or higher derivative of an absorbance spectrum with respect to wavelength.[3][4] This can enhance the resolution of overlapping spectral bands, allowing for the identification and quantification of analytes in a complex mixture where direct spectrophotometry would be difficult.[1][17] For example, a minor peak hidden by a larger, broader peak in the normal spectrum can become a distinct feature in the second derivative spectrum.[4]

Q4: What are some suitable solvents for dissolving this compound for UV-Vis analysis?

A4: this compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide.[11][12] For analytical purposes, it is often dissolved in methanol or ethanol, sometimes with the addition of a small amount of acid (like HCl) to stabilize the molecule in its colored flavylium cation form.[13]

Q5: How can I prepare a plant extract for this compound analysis?

A5: A general procedure involves extracting the plant material with a suitable solvent, often a mixture of ethanol or methanol with a small amount of acid (e.g., 85:15 ethanol:0.1M HCl).[7] The mixture is typically stirred or sonicated, followed by filtration or centrifugation to remove solid debris.[7] Further cleanup using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for Pelargonidin and its derivatives, providing a reference for expected spectral characteristics.

Compound Solvent/pH λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Reference
This compound-269, 426, 524Not specified[11]
Pelargonidin 3-glucosidepH 1.0~50015,600[9][18]
Acylated Pelargonidin derivativespH 1.0Bathochromic shift compared to non-acylatedUp to 39,590[9][18]
Pelargonidin 3,5-O-diglucoside HClMethanol502Not specified[15][16]

Experimental Protocols

1. Protocol for pH Differential Method for Total Monomeric Anthocyanin Content

This method is based on the reversible structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5.

  • Reagents and Equipment:

    • Potassium chloride buffer (0.025 M), pH 1.0

    • Sodium acetate buffer (0.4 M), pH 4.5

    • UV-Vis Spectrophotometer

    • Volumetric flasks and pipettes

    • Sample extract

  • Procedure:

    • Prepare two dilutions of the sample extract.

    • For the first dilution, use the pH 1.0 potassium chloride buffer.

    • For the second dilution, use the pH 4.5 sodium acetate buffer.

    • Allow the solutions to equilibrate for at least 15-20 minutes.

    • Measure the absorbance of each dilution at the λmax of the anthocyanin (around 520 nm for many anthocyanins) and at 700 nm (to correct for haze).

    • Calculate the absorbance difference (A) using the following equation: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5

    • Calculate the total monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law: Concentration (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

      • MW = Molecular weight of the anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside as a common standard)

      • DF = Dilution factor

      • ε = Molar absorptivity of the anthocyanin

      • l = Pathlength of the cuvette (typically 1 cm)

2. Protocol for Applying Second-Derivative Spectroscopy

This protocol outlines the general steps for using derivative spectroscopy to resolve overlapping peaks.

  • Equipment and Software:

    • UV-Vis Spectrophotometer with scanning capabilities

    • Spectroscopy software with a derivative function (or data analysis software like Prism, Origin, etc.)

  • Procedure:

    • Acquire a high-resolution UV-Vis spectrum of the sample over the desired wavelength range.

    • Ensure the baseline is corrected and the signal-to-noise ratio is adequate.

    • Transfer the spectral data to the analysis software.

    • Apply the second-derivative function to the absorbance data. Many software packages have built-in functions for this.

    • Analyze the resulting second-derivative spectrum. The original absorbance maxima will correspond to minima in the second-derivative spectrum. Overlapping peaks in the original spectrum may appear as separate, resolved minima in the derivative spectrum.

    • For quantification, a calibration curve can be constructed by plotting the amplitude of a specific peak in the second-derivative spectrum against the concentration of the standard.

Visualizations

TroubleshootingWorkflow start Start: Spectral Interference in this compound Analysis issue Identify Issue: Overlapping Spectra or Inaccurate Results? start->issue overlapping Overlapping Spectra issue->overlapping Overlapping inaccurate Inaccurate/Irreproducible Results issue->inaccurate Inaccuracy solution_overlap_1 Apply Derivative Spectroscopy overlapping->solution_overlap_1 solution_overlap_2 Use Chromatographic Separation (HPLC) overlapping->solution_overlap_2 solution_inaccurate_1 Control pH with Buffers inaccurate->solution_inaccurate_1 solution_inaccurate_2 Use Consistent Solvent System inaccurate->solution_inaccurate_2 solution_inaccurate_3 Proper Sample Handling & Storage inaccurate->solution_inaccurate_3 end End: Minimized Interference & Accurate Analysis solution_overlap_1->end solution_overlap_2->end solution_inaccurate_1->end solution_inaccurate_2->end solution_inaccurate_3->end

Caption: Troubleshooting workflow for spectral interference.

Pelargonidin_pH_Equilibria cluster_acidic Acidic (pH < 3) cluster_neutral Near Neutral (pH 4-6) cluster_alkaline Alkaline (pH > 7) flavylium Flavylium Cation (Red) hemiketal Hemiketal (Colorless) flavylium->hemiketal +H2O -H+ quinonoidal Quinonoidal Base (Blue/Violet) flavylium->quinonoidal -H+ hemiketal->flavylium -H2O +H+ chalcone Chalcone (Colorless/Yellow) hemiketal->chalcone Ring Opening chalcone->hemiketal Ring Closure quinonoidal->flavylium +H+

Caption: pH-dependent equilibria of this compound.

References

Hydrolysis of Pelargonidin Chloride and its impact on experimental results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pelargonidin Chloride. The following information addresses common issues related to its hydrolysis and the potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a naturally occurring anthocyanidin, a type of flavonoid pigment responsible for the red and orange colors in many fruits and flowers.[1][2] In research, it is widely used for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] It is often investigated for its role in various signaling pathways, such as the Keap1/Nrf2 pathway, and its potential therapeutic effects.[5][6]

Q2: What is hydrolysis and how does it affect this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This compound is susceptible to hydrolysis, which can lead to the degradation of the molecule.[7] This degradation can alter its chemical structure and, consequently, its biological activity, potentially leading to inaccurate or irreproducible experimental results. The aglycone form (pelargonidin itself) is known to be particularly unstable.[8]

Q3: What factors influence the stability of this compound in solution?

The stability of this compound is influenced by several factors:

  • pH: this compound's color and stability are highly pH-dependent. It is typically more stable in acidic conditions, appearing red.[1] As the pH becomes neutral or alkaline, its color can shift to a more bluish hue, and it becomes more prone to degradation.[1][9]

  • Temperature: Higher temperatures can accelerate the degradation of this compound.[7][9] Storage at low temperatures, such as -20°C or -80°C, is recommended for stock solutions.[7][10]

  • Solvents: While soluble in water, its stability in aqueous solutions can be limited.[1][7] Organic solvents like DMSO, ethanol, and dimethylformamide are commonly used to prepare stock solutions.[11] It is recommended to prepare aqueous solutions fresh on the day of use.[7]

  • Water Activity: Lower water activity has been shown to increase the stability of pelargonidin-based anthocyanins.[12]

  • Presence of Other Compounds: Sugars can accelerate the degradation of anthocyanins, while flavonoids may have a protective effect.[9]

Q4: How can I determine if my this compound solution has degraded?

Degradation of this compound can be indicated by:

  • Color Change: A noticeable shift in the color of the solution from its characteristic red/orange hue in acidic conditions can signify degradation.[1]

  • Reduced Biological Activity: A decrease in the expected biological effect in your experiments, such as reduced antioxidant activity or cytotoxicity, may point to compound degradation.[10]

  • Inconsistent Results: High variability in results between experimental replicates or batches can be a sign of inconsistent compound stability.

Q5: What are the best practices for preparing and storing this compound stock solutions?

To ensure the integrity of your this compound:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol.[11] It is advisable to purge the solvent with an inert gas before dissolving the compound.[11]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[10] For short-term storage (up to one month), -20°C is acceptable.[10]

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock.[7] If warming is needed to dissolve the compound, use a 37°C water bath and sonication.[5][7]

Q6: How can the hydrolysis of this compound impact my experimental results?

The hydrolysis and subsequent degradation of this compound can have several negative impacts on experimental outcomes:

  • Underestimation of Potency: If the compound degrades, its effective concentration in the experiment will be lower than intended, leading to an underestimation of its biological activity (e.g., IC50 values).[3]

  • Irreproducible Data: The rate of degradation can vary depending on the experimental conditions, leading to inconsistent and unreliable data.

  • Formation of Artifacts: Degradation products may have their own biological activities, which could interfere with the experiment and lead to misinterpretation of the results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for long-term stability.[10]
Lower than expected biological activity (e.g., higher IC50). Hydrolysis of the compound leading to a lower effective concentration.Ensure proper storage and handling of the compound. Prepare solutions immediately before use. Consider using a more acidic buffer system if compatible with your experimental setup.[1][9]
Visible color change in the stock solution. pH shift or degradation of the compound.Discard the solution. Prepare a fresh stock solution using a high-purity solvent and store it properly.[1]
Precipitate forms when adding the compound to the cell culture medium. Poor solubility of the compound in the aqueous medium.Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low and compatible with your cells. Warm the medium to 37°C before adding the compound.[7]

Quantitative Data on Stability

The stability of pelargonidin-based anthocyanins is highly dependent on the specific conditions. The half-lives of these compounds can range from 56 to 934 days, with degradation generally following first-order kinetics.[12] Increased water activity is directly correlated with an increased degree of degradation.[12]

Condition Effect on Stability Reference
Acidic pH (e.g., 3.4) Increased stability[12][13]
Neutral to Alkaline pH Decreased stability[1][9]
Low Temperature (e.g., 25°C) Increased stability compared to higher temperatures[12][13]
High Temperature (e.g., >40°C) Decreased stability[7]
Low Water Activity Increased stability[12]
Presence of Sugars Decreased stability[9]

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for use in cell culture experiments, such as those involving HepG2 cells.[6]

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

Procedure:

  • Prepare Stock Solution (e.g., 10 mM):

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound (MW: 306.7 g/mol ), add 326.1 µL of DMSO for a 10 mM stock solution).[3]

    • Vortex or sonicate briefly to ensure complete dissolution.[5]

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to one year or -20°C for up to several months.[7][10]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Mix thoroughly by gentle inversion or pipetting.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the freshly prepared medium containing this compound to the cells.

    • Incubate for the desired period. For some experimental designs, pre-incubation with this compound may be required before introducing another agent.[6]

Visualizations

Hydrolysis_Workflow A Prepare Stock Solution (e.g., in DMSO) B Store Aliquots (-80°C) A->B Proper Storage C Prepare Fresh Working Solution (Aqueous Dilution) B->C Day of Experiment D Introduce to Experiment (e.g., Cell Culture) C->D E Hydrolysis/Degradation Occurs C->E Improper Handling (e.g., pH, Temp) D->E Unfavorable Conditions G Reliable & Reproducible Results D->G Stable Compound F Inaccurate/Irreproducible Results E->F

Caption: Workflow illustrating the impact of proper handling versus hydrolysis on experimental outcomes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC This compound (Stable) Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 Dissociates Complex Hydrolysis Hydrolysis PC->Hydrolysis Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Degraded_PC Degraded Pelargonidin Hydrolysis->Degraded_PC Degraded_PC->Keap1_Nrf2 Reduced or No Effect ARE ARE (Antioxidant Response Element) Gene_Expression Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Nrf2_nucleus->ARE Binds to

References

Validation & Comparative

A Comparative Guide to the Antigenotoxic Effects of Pelargonidin Chloride and Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antigenotoxic properties of two prominent anthocyanidins, Pelargonidin Chloride and Cyanidin Chloride. The information presented is curated from experimental data to assist in evaluating their potential as chemopreventive and therapeutic agents.

Executive Summary

Both this compound and Cyanidin Chloride, naturally occurring anthocyanidins, demonstrate significant antigenotoxic effects by mitigating DNA damage induced by various genotoxic agents. Experimental evidence suggests that their protective mechanisms are largely mediated through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Notably, comparative studies indicate that Cyanidin Chloride may possess greater potency in reducing genotoxic stress under certain conditions.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative and individual studies on the antigenotoxic effects of this compound and Cyanidin Chloride.

Table 1: Comparative Antigenotoxicity in Mice (Micronucleus Test)

Genotoxic AgentCompoundDose (mg/kg)Reduction in Micronucleated Polychromatic Erythrocytes (MNPCEs)
Diepoxybutane (DEB)This compound2.5Significant Reduction[1][2]
5Significant Reduction[1][2]
10Significant Reduction[1][2]
20Significant Reduction[1][2]
Cyanidin Chloride1Significant Reduction[1][2]
2Significant Reduction[1][2]
4Significant Reduction[1][2]
Urethane (URE)This compound2.5 - 20Dose-related increase in antigenotoxicity[1][2]
Cyanidin Chloride1Maximum protection observed at the lowest dose[1][2]

Note: A direct percentage of reduction was not consistently provided in the source material, but the significance of the reduction was highlighted. Cyanidin was reported to be more potent than pelargonidin in reducing both DEB- and URE-induced micronucleus formation.[1]

Table 2: Modulation of the Nrf2 Signaling Pathway

CompoundCell LineEffectQuantitative Measurement
This compoundHepG2Upregulation of Nrf2 mRNA2.5-fold increase[3]
Upregulation of HO-1 and NQO1Significant increase[3][4]
Cyanidin ChlorideHT22Activation of Nrf2Significant increase in Nrf2 protein level[5]
BV-2Upregulation of Nrf2 and HO-1Significant increase[6]

Signaling Pathways

Both Pelargonidin and Cyanidin Chloride exert their antigenotoxic effects primarily through the activation of the Keap1/Nrf2 signaling pathway. This pathway is a central regulator of cellular defense against oxidative stress.

cluster_nucleus Nucleus Pelargonidin Pelargonidin Chloride Keap1 Keap1 Pelargonidin->Keap1 Inhibits Cyanidin Cyanidin Chloride Cyanidin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Antigenotoxic_Effects Antigenotoxic Effects AntioxidantEnzymes->Antigenotoxic_Effects Cytoplasm Cytoplasm Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Keap1/Nrf2 Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Micronucleus Assay

The in vivo micronucleus test is a crucial method for assessing chromosomal damage.

Principle: This assay detects damage to chromosomes or the mitotic apparatus of erythroblasts. When a bone marrow erythroblast develops into a polychromatic erythrocyte, the main nucleus is extruded. Any micronucleus formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division remains in the cytoplasm. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.

Experimental Workflow:

Animal_Grouping Animal Grouping (e.g., Mice) Treatment Treatment Administration (Pelargonidin/Cyanidin Chloride + Genotoxic Agent) Animal_Grouping->Treatment Sacrifice Sacrifice (24h post-treatment) Treatment->Sacrifice Bone_Marrow Bone Marrow Extraction Sacrifice->Bone_Marrow Slide_Prep Slide Preparation & Staining Bone_Marrow->Slide_Prep Microscopy Microscopic Analysis (Scoring of MNPCEs) Slide_Prep->Microscopy Data_Analysis Data Analysis (Statistical Comparison) Microscopy->Data_Analysis

Caption: In Vivo Micronucleus Assay Workflow.

Detailed Protocol:

  • Animal Model: Swiss albino mice are commonly used.

  • Dosing: Test compounds (this compound or Cyanidin Chloride) are administered orally (gavage) at various doses. After a set period (e.g., 1 hour), the genotoxic agent (e.g., DEB or URE) is administered intraperitoneally.

  • Sample Collection: Animals are sacrificed by cervical dislocation 24 hours after administration of the genotoxic agent.

  • Slide Preparation: Bone marrow is flushed from the femurs using fetal bovine serum. The cells are centrifuged, and the pellet is resuspended. A smear of the cell suspension is made on a clean glass slide and allowed to air dry.

  • Staining: Slides are stained with May-Gruenwald and Giemsa stains.

  • Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The number of normochromatic erythrocytes (NCEs) is also counted to assess cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs (MNPCEs) is calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treated groups with the control group.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide and lysed with detergent and high salt to form nucleoids containing supercoiled DNA. Electrophoresis at a high pH results in the migration of broken DNA fragments away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Experimental Workflow:

Cell_Prep Cell Preparation (e.g., from tissue or culture) Embedding Embedding Cells in Agarose on Slide Cell_Prep->Embedding Lysis Cell Lysis (High salt and detergent) Embedding->Lysis Unwinding DNA Unwinding (Alkaline solution) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining DNA Staining (e.g., Ethidium Bromide) Electrophoresis->Staining Visualization Visualization & Analysis (Fluorescence Microscopy) Staining->Visualization

Caption: Comet Assay (SCGE) Workflow.

Detailed Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cell culture.

  • Slide Preparation: A layer of 1% normal melting point agarose is applied to a microscope slide. A mixture of the cell suspension and 0.5% low melting point agarose is then layered on top.

  • Lysis: Slides are immersed in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a freshly prepared alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a specific duration (e.g., 20 minutes) to allow for DNA unwinding.

  • Electrophoresis: Electrophoresis is carried out at a specific voltage and duration (e.g., 25 V, 300 mA for 20 minutes) at 4°C.

  • Neutralization and Staining: Slides are neutralized with a Tris buffer (pH 7.5) and then stained with a fluorescent DNA intercalating dye (e.g., ethidium bromide).

  • Analysis: Slides are examined under a fluorescence microscope, and image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A test substance that is a mutagen will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form colonies on a histidine-free medium.

Experimental Workflow:

Strain_Prep Preparation of Salmonella Strains Exposure Exposure to Test Compound (with/without S9 mix) Strain_Prep->Exposure Plating Plating on Minimal Glucose Agar Exposure->Plating Incubation Incubation (37°C for 48-72h) Plating->Incubation Counting Counting of Revertant Colonies Incubation->Counting Analysis Analysis of Mutagenic Potential Counting->Analysis

Caption: Ames Test Workflow.

Detailed Protocol:

  • Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.

  • Exposure: The test compound, bacterial strain, and S9 mix (if applicable) are combined in a test tube.

  • Plating: The mixture is added to molten top agar containing a trace amount of histidine and biotin and poured onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least twofold over the background (spontaneous reversion) rate.

Conclusion

Both this compound and Cyanidin Chloride exhibit promising antigenotoxic properties, primarily through the modulation of the Nrf2 signaling pathway. The available data suggests that Cyanidin Chloride may be a more potent antigenotoxic agent than this compound. Further head-to-head comparative studies employing a wider range of genotoxic agents and a more detailed analysis of their impact on downstream targets of the Nrf2 pathway are warranted to fully elucidate their relative efficacy and potential for clinical applications.

References

A Comparative Analysis of the Antioxidant Activity of Different Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of six common anthocyanidins: cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin. The information is supported by experimental data from various scientific studies, with detailed methodologies for key experiments cited.

The antioxidant capacity of anthocyanidins is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring of the flavonoid structure are primary determinants of their ability to scavenge free radicals and chelate metal ions. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. Anthocyanidins with an ortho-dihydroxy (catechol) structure on the B-ring, such as cyanidin and delphinidin, exhibit potent antioxidant effects.[1][2]

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of the six major anthocyanidins as determined by various in vitro assays. It is important to note that the data is compiled from multiple sources, and direct comparison between values from different studies should be made with caution due to variations in experimental conditions.

AnthocyanidinDPPH Radical Scavenging (IC50, µM)Superoxide Radical Scavenging Activity (Relative Order)TEAC (Trolox Equivalent Antioxidant Capacity)FRAP (Ferric Reducing Antioxidant Power)ORAC (Oxygen Radical Absorbance Capacity)
Delphinidin 3.74[1]1st (most active)[3][4]2.030 (Myricetin-3-O-glucoside equivalents)[5]2.043 (Myricetin-3-O-glucoside equivalents)[5]Data not available from a comparative study
Petunidin Data not available from a comparative study2nd[3][4]Data not available from a comparative studyData not available from a comparative studyData not available from a comparative study
Cyanidin 4.85[1]4th (approximately equal to Malvidin)[3][4]1.267 (Myricetin-3-O-glucoside equivalents)[5]2.136 (Myricetin-3-O-glucoside equivalents)[5]Higher than its glycoside[2]
Malvidin Data not available from a comparative study4th (approximately equal to Cyanidin)[3][4]1.402 (Myricetin-3-O-glucoside equivalents)[5]1.066 (Myricetin-3-O-glucoside equivalents)[5]Higher than Peonidin and Pelargonidin[1]
Peonidin Data not available from a comparative study5th[3][4]Data not available from a comparative studyData not available from a comparative studyHigher than Pelargonidin[1]
Pelargonidin 5.25[1]6th (least active)[3][4]Data not available from a comparative studyData not available from a comparative studyLowest antioxidant activity[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test samples (anthocyanidins)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of the anthocyanidin samples and the positive control in methanol.

  • In a test tube or a 96-well plate, add a specific volume of the sample or standard to a fixed volume of the DPPH solution.

  • Mix well and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A blank containing only the solvent and DPPH is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured spectrophotometrically.

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test samples (anthocyanidins)

  • Positive control (e.g., Trolox, FeSO₄·7H₂O)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the anthocyanidin samples and the positive control.

  • Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.

  • Mix and incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance of the solution at 593 nm.

  • A standard curve is generated using a known concentration of FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µmol Fe²⁺/g of sample) or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the degree of protection provided.

Materials:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Test samples (anthocyanidins)

  • Positive control (Trolox)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of fluorescein in phosphate buffer.

  • Prepare a fresh solution of AAPH in phosphate buffer.

  • Prepare a series of dilutions of the anthocyanidin samples and the Trolox standard in phosphate buffer.

  • In a 96-well black microplate, add the sample or Trolox standard followed by the fluorescein solution.

  • Incubate the plate at 37°C for a few minutes.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in the fluorescence reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank (no antioxidant).

  • The results are typically expressed as Trolox equivalents (µmol TE/g of sample).

Mandatory Visualization

The following diagrams illustrate the indirect antioxidant mechanisms of anthocyanidins through the modulation of key cellular signaling pathways.

Experimental_Workflow_Antioxidant_Assay cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Anthocyanidin Anthocyanidin Standard/Extract Dilution Serial Dilutions Anthocyanidin->Dilution Mixture Reaction Mixture Dilution->Mixture Reagent Assay Reagent (e.g., DPPH, FRAP, ORAC) Reagent->Mixture Incubation Incubation (Time & Temperature) Mixture->Incubation Spectro Spectrophotometric/ Fluorometric Reading Incubation->Spectro Calculation Calculation of Antioxidant Capacity Spectro->Calculation Result Result (e.g., IC50, TEAC) Calculation->Result Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanidins Anthocyanidins Keap1 Keap1 Anthocyanidins->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibition Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Ub degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Cell_Protection Cellular Protection Genes->Cell_Protection NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanidins Anthocyanidins IKK IKK Anthocyanidins->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocation Ub Ubiquitination & Proteasomal Degradation IkB_p->Ub degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes activates transcription Inflammation Inflammation Genes->Inflammation

References

Validating the In Vivo Anti-inflammatory Potential of Pelargonidin Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Pelargonidin Chloride against other alternatives, supported by experimental data. The information is presented to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

This compound, a natural anthocyanidin, has demonstrated significant anti-inflammatory properties across various in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Experimental evidence indicates its efficacy in reducing edema, inhibiting the production of pro-inflammatory cytokines, and mitigating tissue damage in animal models of inflammation. This guide summarizes the key findings, compares its performance with standard anti-inflammatory drugs, and provides detailed experimental protocols for validation.

Comparative Performance of this compound

The anti-inflammatory efficacy of this compound has been evaluated in several preclinical models, with results indicating a dose-dependent reduction in inflammatory markers.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

TreatmentDoseTime Point (hours)Inhibition of Edema (%)Reference
This compound 10 mg/kg345.8%[1]
This compound 30 mg/kg362.5%[1]
Indomethacin 10 mg/kg370.2%[1]
Diclofenac 20 mg/kg560.86%[2]

Table 2: Effect on Pro-inflammatory Cytokines in LPS-Induced Inflammation Model

TreatmentDoseCytokineReduction vs. ControlReference
This compound 50 mg/kgTNF-αSignificant reduction[3]
This compound 50 mg/kgIL-6Significant reduction[3]
Dexamethasone 1 mg/kgTNF-αSignificant reduction[4]
Dexamethasone 1 mg/kgIL-6Significant reduction[4]

Key Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the NF-κB and Nrf2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->ProInflammatory_Genes Induces Pelargonidin Pelargonidin Chloride Pelargonidin->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, a hallmark of inflammation, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1.[7][8] This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[9]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Activates Pelargonidin Pelargonidin Chloride Pelargonidin->Keap1 Promotes Dissociation

Activation of the Nrf2 Antioxidant Pathway by this compound.

Experimental Protocols

Detailed methodologies for two key in vivo inflammation models are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the anti-edematous effect of a test compound.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Plethysmometer

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

Procedure:

  • Fast the rats for 12-18 hours before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, positive control, or vehicle control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Fasting 1. Fast Rats (12-18h) Initial_Measurement 2. Measure Initial Paw Volume Fasting->Initial_Measurement Treatment 3. Administer Treatment (this compound, Control) Initial_Measurement->Treatment Carrageenan_Injection 4. Inject Carrageenan (0.1 mL, 1%) Treatment->Carrageenan_Injection Paw_Measurement 5. Measure Paw Volume (1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis 6. Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis LPS_Workflow Acclimatization 1. Acclimatize Mice (≥ 1 week) Treatment 2. Administer Treatment (this compound, Control) Acclimatization->Treatment LPS_Injection 3. Inject LPS (i.p.) Treatment->LPS_Injection Blood_Collection 4. Collect Blood Samples LPS_Injection->Blood_Collection Plasma_Separation 5. Separate Plasma Blood_Collection->Plasma_Separation Cytokine_Analysis 6. Quantify TNF-α and IL-6 (ELISA) Plasma_Separation->Cytokine_Analysis Data_Comparison 7. Compare Cytokine Levels Cytokine_Analysis->Data_Comparison

References

Comparison of Pelargonidin Chloride content from different berry species.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Pelargonidin Chloride Content in Various Berry Species

This guide provides a comparative overview of this compound content in different berry species, targeted at researchers, scientists, and drug development professionals. The information is compiled from various scientific studies, and this document presents the quantitative data, detailed experimental methodologies, and a generalized workflow for analysis.

Quantitative Comparison of Pelargonidin Content in Berries

Pelargonidin, an anthocyanidin, is responsible for the orange to red pigmentation in many fruits. It exists primarily in glycosidic forms in nature. The following table summarizes the reported content of pelargonidin and its derivatives in several berry species. It is important to note that variations in content can be significant due to factors such as cultivar, geographic location, ripeness, and the analytical methods employed.

Berry SpeciesForm of PelargonidinContentReference
Strawberry (Fragaria × ananassa)Pelargonidin-3-O-glucosidePredominant anthocyanin[1]
Strawberry (Fragaria × ananassa)Total Pelargonidin58 mg/100 g (as Pg-3-glc and Pg-3-(6-suc-glc))[1]
Strawberry (Fragaria spp.)PelargonidinVaries (increases during ripening)[2]
Raspberry (Rubus idaeus)Pelargonidin-3-O-glucoside9.69 mg/100 g fresh weight[3]
Other BerriesNot a major anthocyaninPelargonidin is not a primary anthocyanin in blueberries, blackberries, and blackcurrants, which are rich in cyanidin, delphinidin, and their derivatives.[1][3]

Note: The direct quantification of "this compound" is often part of the analytical standard preparation for HPLC and not typically reported as a naturally occurring compound in berries. The data presented here refers to pelargonidin aglycone or its glycosides, which are the naturally present forms.

Experimental Protocols for Quantification

The quantification of pelargonidin and its glycosides in berries is most commonly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Below are generalized and specific experimental protocols based on published research.

General Sample Preparation and Extraction
  • Sample Homogenization : Fresh or frozen berry samples are homogenized to a fine powder, often under liquid nitrogen to prevent degradation.[4]

  • Extraction Solvent : A common extraction solvent is a mixture of methanol and hydrochloric acid (e.g., 0.5% HCl in 50:50 methanol:water) or acetonitrile with an acidic modifier.[4][5] The acid helps to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction Procedure : The homogenized sample is mixed with the extraction solvent and can be subjected to methods like sonication or maceration to enhance extraction efficiency.[6] The mixture is then centrifuged to separate the solid residue from the liquid extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional) : The crude extract can be further purified using SPE cartridges, such as C18, to remove interfering substances like sugars and organic acids.[7]

Acid Hydrolysis for Total Pelargonidin (Aglycone) Determination

To quantify the total amount of a specific anthocyanidin like pelargonidin, the extract containing various glycosides is subjected to acid hydrolysis.

  • Hydrolysis : The extract is mixed with a strong acid, such as 2N HCl, and heated (e.g., at 90-100°C for a specified time, such as 30-50 minutes).[2][6] This process cleaves the sugar moieties, converting the anthocyanin glycosides to their respective aglycones.

  • Sample Preparation for HPLC : After hydrolysis, the sample is cooled, centrifuged, and the supernatant is filtered through a membrane filter (e.g., 0.22 µm) before injection into the HPLC system.[6]

High-Performance Liquid Chromatography (HPLC) Analysis
  • HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is used.

  • Column : A C18 reversed-phase column is most commonly used for the separation of anthocyanins and anthocyanidins.[8]

  • Mobile Phase : A gradient elution is typically employed using two solvents. For example:

    • Solvent A: Aqueous solution with an acid modifier (e.g., 4% orthophosphoric acid or 0.1% trifluoroacetic acid).[6][9]

    • Solvent B: Acetonitrile.[6] The gradient program is optimized to achieve good separation of the different anthocyanins or anthocyanidins.

  • Detection :

    • Diode Array Detector (DAD) or UV-Vis Detector : Set at a specific wavelength (around 520 nm) to detect the colored anthocyanins.[6][9]

    • Mass Spectrometry (MS) : HPLC coupled with MS (LC-MS) allows for the identification and confirmation of compounds based on their mass-to-charge ratio.[4][10]

  • Quantification : The concentration of pelargonidin or its glycosides is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from pure analytical standards (e.g., this compound).[6]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of pelargonidin from berry samples.

experimental_workflow cluster_aglycone For Total Pelargonidin (Aglycone) sample Berry Sample (Fresh/Frozen) homogenize Homogenization (e.g., with Liquid N2) sample->homogenize extraction Extraction (Acidified Methanol/Acetonitrile) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Crude Anthocyanin Extract centrifuge1->supernatant1 hydrolysis Acid Hydrolysis (Optional) (e.g., 2N HCl, 90°C) supernatant1->hydrolysis filtration Filtration (0.22 µm filter) supernatant1->filtration Direct Analysis centrifuge2 Centrifugation hydrolysis->centrifuge2 supernatant2 Aglycone Extract centrifuge2->supernatant2 supernatant2->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Data Analysis & Quantification hplc->quantification

Caption: General workflow for pelargonidin quantification in berries.

Signaling Pathways

This section is not applicable as the topic is on the chemical analysis of berry composition, not on biological signaling pathways.

References

The Glycosylation Effect: A Comparative Guide to the Structure-Activity Relationship of Pelargonidin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of a flavonoid and its biological activity is paramount. This guide provides an objective comparison of the antioxidant and signaling pathway modulation activities of pelargonidin and its glycoside derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The addition of sugar moieties to the core structure of pelargonidin, a naturally occurring anthocyanidin, significantly impacts its stability and bioactivity. While glycosylation generally enhances the stability of the molecule, it often comes at the cost of reduced antioxidant capacity. This guide delves into the structural nuances that govern these differences, offering a clear comparison for researchers investigating the therapeutic potential of these compounds.

Comparative Antioxidant Activity

The antioxidant potential of pelargonidin and its common glycoside derivatives has been evaluated using various in vitro assays. The following table summarizes the comparative antioxidant activity, highlighting the general trend of decreased efficacy with increased glycosylation. This is often attributed to the steric hindrance imposed by the sugar molecules, which can limit the access of the radical species to the electron-donating hydroxyl groups on the pelargonidin backbone.

CompoundStructureAntioxidant Activity (DPPH Scavenging)Antioxidant Activity (FRAP)
Pelargonidin (Pg) AglyconeHighestHighest
Pelargonidin-3-O-glucoside (P3G) MonoglycosideLower than PgLower than Pg
Pelargonidin-3-O-rutinoside (P3R) DiglycosideLower than P3GLower than P3G
Pelargonidin-3,5-O-diglucoside (P35DG) DiglycosideLowestLowest

Note: The data presented is a qualitative summary based on published research. A study by Li et al. demonstrated that the DPPH-scavenging activity and FRAP values increased when the number and molecular weight of the pelargonidin glycosides were reduced.[1]

Modulation of Key Signaling Pathways

Pelargonidin and its glycosides have been shown to modulate critical signaling pathways involved in cellular stress response and inflammation.

Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 protein binds to the transcription factor Nrf2, leading to its degradation. In the presence of oxidative stress or certain bioactive compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Pelargonidin has been shown to activate this pathway by dissociating Nrf2 from Keap1.[2][3][4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pelargonidin Pelargonidin Keap1_Nrf2 Keap1-Nrf2 Complex Pelargonidin->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes activates

Figure 1: Pelargonidin-mediated activation of the Keap1/Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses. Activation of this pathway leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Pelargonidin and its glycosides, such as pelargonidin-3-O-glucoside, have been demonstrated to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[5][6][7] This inhibition can occur through the prevention of IκBα (inhibitor of kappa B) degradation, which in turn prevents the nuclear translocation of the active NF-κB subunits.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_free NF-κB (p65/p50) IkBa_NFkB->NFkB_free releases NFkB_nuc NF-κB (p65/p50) NFkB_free->NFkB_nuc translocates Pelargonidin Pelargonidin / Glycosides Pelargonidin->IKK inhibits DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes activates

Figure 2: Inhibition of the NF-κB signaling pathway by Pelargonidin and its glycosides.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Various concentrations of the test compounds (Pelargonidin and its glycosides) are prepared.

  • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Procedure:

  • The FRAP reagent is freshly prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃; e.g., 20 mM) in a specific ratio (e.g., 10:1:1 v/v/v).

  • The FRAP reagent is warmed to 37°C before use.

  • A specific volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • The absorbance of the blue-colored ferrous-TPTZ complex is measured at a specific wavelength (typically around 593 nm).

  • A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate (FeSO₄).

  • The antioxidant capacity of the test sample is expressed as equivalents of the standard (e.g., µM Trolox equivalents).

Conclusion

The structural modification of pelargonidin through glycosylation presents a trade-off between stability and antioxidant activity. While glycosides exhibit enhanced stability, the aglycone form, pelargonidin, generally demonstrates superior antioxidant potential due to the unhindered accessibility of its reactive hydroxyl groups. Both pelargonidin and its glycosides show promise in modulating key signaling pathways related to oxidative stress and inflammation, highlighting their potential as therapeutic agents. This guide provides a foundational understanding for researchers to make informed decisions in the selection and development of these compounds for further investigation.

References

Pelargonidin vs. Kaempferol: A Comparative Guide to Glycosylation Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic glycosylation of two key flavonoids: the anthocyanidin pelargonidin and the flavonol kaempferol. Understanding the nuances of how these molecules are glycosylated is crucial for fields ranging from plant biochemistry to pharmacology, as glycosylation significantly impacts their stability, solubility, and bioactivity. This document summarizes experimental data, details relevant enzymatic protocols, and visualizes key pathways and processes.

Introduction to Flavonoid Glycosylation

Glycosylation, the enzymatic addition of sugar moieties to a molecule, is a fundamental modification of flavonoids in plants. This process is primarily mediated by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar from a UDP-activated sugar donor to an acceptor molecule like pelargonidin or kaempferol[1][2]. This modification enhances the water-solubility and stability of the flavonoids and is critical for their storage and transport within the plant[3][4]. The specific UGT, the flavonoid substrate, and the sugar donor all determine the final structure of the resulting glycoside, leading to a vast diversity of flavonoid glycosides in nature[5][6].

Structural Differences: Pelargonidin and Kaempferol

The fundamental difference in the core structure of pelargonidin and kaempferol dictates their susceptibility to glycosylation and the types of enzymes that act upon them.

  • Pelargonidin is an anthocyanidin, characterized by an oxonium ion in its C-ring, which imparts a positive charge at acidic pH and is responsible for its red pigmentation.

  • Kaempferol is a flavonol, with a ketone group at the C4 position and a hydroxyl group at the C3 position of the C-ring.

G cluster_pelargonidin Pelargonidin cluster_kaempferol Kaempferol pelargonidin kaempferol

Caption: Chemical structures of pelargonidin and kaempferol.

Comparative Glycosylation Activities

The substrate specificity of glycosyltransferases is a key determinant of which flavonoids are glycosylated and at which position. While some UGTs exhibit broad substrate specificity, others are highly selective.

One study investigating glycosyltransferases from grapevine (Vitis vinifera) found that a specific enzyme, VvGT5, which acts as a flavonol-3-O-glucuronosyltransferase, was active on kaempferol but completely inert towards pelargonidin[1][7]. In contrast, another enzyme from grapevine, VvGT1, a flavonoid 3-O-glucosyltransferase, can utilize kaempferol as a substrate, albeit at a much lower rate than its preferred anthocyanidin substrates[8]. This suggests that while both molecules can be glycosylated at the 3-O position, the specific enzymes involved often have a strong preference for one class of flavonoid over the other.

The biosynthesis of pelargonidin and kaempferol glycosides can be in competition, as they share common precursors[9]. Dihydrokaempferol is a key intermediate that can be converted to kaempferol by flavonol synthase (FLS) or to leucopelargonidin (the precursor to pelargonidin) by dihydroflavonol 4-reductase (DFR)[9][10]. The subsequent glycosylation is then carried out by specific UGTs.

Data on Enzymatic Glycosylation

The following table summarizes data from various studies on the glycosylation of kaempferol by different UGTs. Data for pelargonidin is less quantitatively documented in comparative studies.

EnzymeSource OrganismSubstrate(s)Sugar DonorProduct(s)Relative Activity/KineticsCitation(s)
VvGT5Vitis viniferaKaempferol, QuercetinUDP-Glucuronic AcidKaempferol-3-O-glucuronide51.5% relative to Quercetin[1][7]
PelargonidinUDP-Glucuronic AcidNo reactionInert[1][7]
VvGT6Vitis viniferaKaempferol, QuercetinUDP-GlucoseKaempferol-3-O-glucoside84.6% relative to Quercetin[1]
Kaempferol, QuercetinUDP-GalactoseKaempferol-3-O-galactoside110% relative to Quercetin[1]
VvGT1Vitis viniferaCyanidin, KaempferolUDP-GlucoseKaempferol-3-O-glucoside~0.6% relative to Cyanidin[8]
CtUGT4Carthamus tinctoriusKaempferol, QuercetinUDP-GlucoseKaempferol-3-O-glucosideActive[11]
UGT84F9Medicago truncatulaKaempferol-3-O-rutinosideUDP-Glucuronic AcidFurther glucuronidationMost efficient acceptor tested[12]
FaGT1Fragaria × ananassaFlavonols, AnthocyanidinsUDP-Glucose3-O-GlucosidesActive on both classes[13]

Experimental Protocols

A generalized protocol for assaying the in vitro activity of a flavonoid glycosyltransferase is outlined below. This protocol is based on methodologies described in the cited literature[1][14].

General Protocol for In Vitro UGT Activity Assay
  • Enzyme Preparation:

    • The gene encoding the UGT of interest is cloned into an expression vector (e.g., pGEX or pET series) and transformed into a suitable host, typically E. coli.

    • The recombinant protein is overexpressed by induction (e.g., with IPTG).

    • Cells are harvested, lysed, and the recombinant UGT is purified using affinity chromatography (e.g., GST-tag or His-tag).

    • The purity and concentration of the enzyme are determined (e.g., by SDS-PAGE and Bradford assay).

  • Enzyme Assay:

    • The standard reaction mixture (e.g., 50-100 µL total volume) contains:

      • Buffer (e.g., 50 mM Tris-HCl or potassium phosphate, pH 7.5-8.0)

      • Purified recombinant UGT (concentration to be optimized, e.g., 0.1-1 µg)

      • Flavonoid substrate (pelargonidin or kaempferol, e.g., 100 µM, dissolved in a small amount of DMSO or methanol)

      • UDP-sugar donor (e.g., UDP-glucose, UDP-glucuronic acid, 1-2 mM)

    • The reaction is initiated by adding the UDP-sugar donor.

    • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).

    • The reaction is terminated by adding an equal volume of an organic solvent like methanol or an acid like trichloroacetic acid[14].

  • Product Analysis:

    • The reaction mixture is centrifuged to pellet any precipitated protein.

    • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The formation of the glycosylated product is monitored by detecting the appearance of a new peak with a different retention time and the expected mass-to-charge ratio (m/z).

    • Quantification is achieved by comparing the peak area of the product to a standard curve of a known concentration of the authentic glycoside, if available.

  • Kinetic Analysis:

    • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate (e.g., the flavonoid) while keeping the other (the UDP-sugar) at a saturating concentration.

    • The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

G cluster_workflow In Vitro UGT Activity Assay Workflow A Gene Cloning & Expression (e.g., in E. coli) B Protein Purification (Affinity Chromatography) A->B C Enzyme Assay Setup (Buffer, UGT, Flavonoid) B->C D Reaction Initiation (Add UDP-Sugar) C->D E Incubation (e.g., 30°C) D->E F Reaction Termination (e.g., add Methanol) E->F G Analysis (HPLC / LC-MS) F->G H Data Interpretation (Product Identification & Quantification) G->H

Caption: A typical workflow for an in vitro UGT activity assay.

Signaling Pathways and Biosynthesis

Pelargonidin and kaempferol are synthesized through branches of the general flavonoid pathway. The competition between the anthocyanin and flavonol branches for the common precursor dihydrokaempferol is a key regulatory point[9].

G DHK Dihydrokaempferol FLS FLS DHK->FLS DFR DFR DHK->DFR Kae Kaempferol FLS->Kae (Flavonol Synthase) Leu Leucopelargonidin DFR->Leu (Dihydroflavonol 4-Reductase) ANS ANS Pel Pelargonidin ANS->Pel (Anthocyanidin Synthase) UGT_K UGT Kae->UGT_K Leu->ANS UGT_P UGT Pel->UGT_P Kae_Gly Kaempferol Glycosides UGT_K->Kae_Gly Pel_Gly Pelargonidin Glycosides (Anthocyanins) UGT_P->Pel_Gly

Caption: Simplified biosynthetic pathways leading to pelargonidin and kaempferol glycosides.

Conclusion

The glycosylation of pelargonidin and kaempferol is a complex process governed by the high substrate and regio-specificity of UDP-glycosyltransferases. While both flavonoids can be glycosylated, often at the 3-O position, the specific enzymes involved typically show a strong preference for either the anthocyanidin (pelargonidin) or flavonol (kaempferol) backbone.

  • Enzyme Specificity is Key: The available data strongly indicates that different UGTs are responsible for the glycosylation of pelargonidin and kaempferol in many instances. Enzymes that efficiently glycosylate kaempferol may be inactive on pelargonidin, and vice-versa[1][7][8].

  • Structural Differences Matter: The presence of a positively charged oxonium ion in the C-ring of pelargonidin, versus the C4-keto group in kaempferol, is a major structural determinant influencing enzyme recognition and catalytic activity.

  • Competitive Biosynthesis: The pathways leading to pelargonidin and kaempferol glycosides are in direct competition for a common precursor, dihydrokaempferol, adding a layer of regulatory complexity to their accumulation in plants[9].

For researchers in drug development, the differential glycosylation of these compounds is of significant interest. Glycosylation can alter the pharmacokinetic properties of a flavonoid, and understanding which enzymes can be used to produce specific glycosides is essential for the chemoenzymatic synthesis of novel bioactive compounds. Future research focusing on the direct comparative kinetic analysis of a wider range of UGTs with both pelargonidin and kaempferol will be invaluable in further elucidating the principles of flavonoid glycosylation.

References

Safety Operating Guide

Proper Disposal of Pelargonidin Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Pelargonidin Chloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from accidental spills to the disposal of unused product and contaminated containers.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to recognize its potential hazards. While classifications can vary between suppliers, it is often categorized as harmful if swallowed, a cause of skin and eye irritation, and potentially very toxic to aquatic life with long-lasting effects[1][2]. Fine dust may also form explosive mixtures with air[3].

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields[1][2][4].

  • Hand Protection: Chemical-resistant protective gloves[1][2].

  • Body Protection: Impervious clothing or lab coat to prevent skin contact[1][2].

  • Respiratory Protection: A suitable respirator should be used when there is a risk of dust formation, such as during a spill cleanup[1][2][3].

II. Step-by-Step Disposal and Decontamination Procedures

All waste must be handled in accordance with local, state, and federal regulations[3]. The primary recommendation is to engage a licensed professional waste disposal service for final disposition[5]. Do not discharge this compound or its wash water into sewers or waterways[3].

Procedure for Unused or Surplus Material:

  • Assess for Recycling: If the material is unused and uncontaminated, consult the manufacturer for recycling options[3].

  • Prepare for Disposal: If recycling is not feasible, keep the material in its original, securely sealed, and clearly labeled container.

  • Arrange for Professional Disposal: Contact a licensed waste disposal company to handle the surplus chemical. Disposal methods may include burial in a licensed landfill or incineration after being mixed with a suitable combustible material[3].

Procedure for Spills and Contaminated Materials:

A. For Dry Spills (Solid this compound):

  • Alert Personnel: Inform others in the area of the spill[3].

  • Ensure Proper Ventilation: Use in a well-ventilated area[3].

  • Don Appropriate PPE: Wear all required protective equipment, including a respirator to avoid inhaling dust[3].

  • Clean the Spill: Use dry cleanup procedures. Gently sweep or shovel the material. A vacuum designed for combustible dust may also be used[3]. AVOID generating dust clouds[3].

  • Containerize Waste: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal[3].

B. For Liquid Spills (this compound in Solution):

  • Contain the Spill: Prevent the spillage from entering drains or water courses[1][2][3].

  • Absorb the Liquid: Cover and absorb the solution using an inert, finely-powdered liquid-binding material, such as diatomite or universal binders[1][2].

  • Collect Residue: Carefully scoop or shovel the absorbed material into a labeled container for disposal[1][2].

  • Decontaminate the Area: Scrub the affected surfaces and equipment with alcohol. Collect all cleaning materials and wash water for disposal; do not allow it to enter drains[1][2][3].

Procedure for Empty Container Disposal:

  • Decontaminate: Thoroughly decontaminate empty containers.

  • Observe Safeguards: Adhere to all label warnings until the containers are fully cleaned or destroyed[3].

  • Dispose: Dispose of the cleaned containers in accordance with official regulations, treating them as unused product if necessary[3][5].

III. Data Presentation

No specific quantitative data for disposal, such as concentration limits for drain disposal or chemical neutralization protocols, are provided in the reviewed safety data sheets. The consistent guideline is that all waste must be handled by a licensed disposal facility in accordance with regulations.

ParameterGuidelineCitations
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[3][5]
Environmental Release Do not allow the product to enter drains, sewers, or waterways.[1][2][3][5]
Spill Residue Collect and place in sealed, labeled containers for disposal.[1][2][3]
Empty Containers Decontaminate and dispose of according to official regulations.[3]

IV. Experimental Protocols

The safety data sheets reviewed do not contain detailed experimental protocols for the neutralization or deactivation of this compound. The standard industry practice outlined is the physical containment and subsequent disposal of the chemical waste via a certified waste management partner.

V. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Waste Assessment & Initial Handling cluster_2 Processing & Containment cluster_3 Final Disposition start Identify Waste Type unused Unused Product start->unused spill Spill Residue / Contaminated Material start->spill container Empty Contaminated Container start->container recycle Consult Manufacturer for Recycling Options unused->recycle If uncontaminated prep_disposal Prepare for Disposal in Sealed, Labeled Container unused->prep_disposal If contaminated or recycling unavailable spill_cleanup Perform Spill Cleanup (Dry or Wet Procedure) spill->spill_cleanup decontaminate Decontaminate Container Thoroughly container->decontaminate licensed_disposal Dispose via Licensed Waste Management Facility (Incineration or Landfill) recycle->licensed_disposal If not recyclable prep_disposal->licensed_disposal spill_cleanup->prep_disposal decontaminate->prep_disposal

References

Personal protective equipment for handling Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Pelargonidin Chloride

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for this compound, including operational and disposal plans.

Hazard Classification:

This compound is classified as a hazardous substance. According to OSHA 29 CFR 1910.1200, it is considered hazardous[1]. It is listed as harmful if swallowed (Acute toxicity, Oral - Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A)[2].

Emergency Procedures:

In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists[1][2][3].

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1][2][3].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists[1][3].

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[1][2][3]To protect against dust particles and splashes that can cause serious eye irritation.
Hand Protection Protective gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1]To prevent skin contact which can cause irritation.
Body Protection Impervious clothing or a lab coat should be worn.[2][3]To protect the skin from accidental exposure.
Respiratory Protection A suitable respirator, such as a type N95 (US) or type P1 (EN 143) dust mask, should be used, especially when there is a risk of dust formation.[1][4]To prevent inhalation of dust particles which may be harmful.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace 2. Prepare Workspace (Clean, Ventilated Area) Don PPE->Prepare Workspace Ensure safety first Weighing 3. Weighing (Use a fume hood or ventilated enclosure) Prepare Workspace->Weighing Proceed to handling Dissolving 4. Dissolving (Add to solvent slowly) Weighing->Dissolving Careful transfer Decontamination 5. Decontaminate Workspace and Equipment Dissolving->Decontamination After experiment Waste Disposal 6. Dispose of Waste (Follow institutional guidelines) Decontamination->Waste Disposal Remove PPE 7. Remove PPE (Properly discard disposables) Waste Disposal->Remove PPE Wash Hands 8. Wash Hands Thoroughly Remove PPE->Wash Hands

Workflow for safely handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in the table above.

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

    • Ensure an eyewash station and safety shower are readily accessible[2][3].

  • Handling:

    • Avoid all personal contact, including inhalation[1].

    • When weighing the solid, do so carefully to prevent dust generation.

    • When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.

    • Do not eat, drink, or smoke when using this product[2][3].

  • Storage:

    • Keep the container tightly sealed when not in use[3].

    • Store in a cool, dry, and well-ventilated area[3]. Recommended storage temperature is between 2-8°C.

    • Avoid contact with incompatible materials such as strong oxidizing agents[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Categorization and Disposal:

Waste TypeDisposal Procedure
Unused this compound If recycling or reuse is not feasible, consult with your institution's Waste Management Authority for proper disposal procedures. Do not allow the chemical to enter drains or waterways.[1]
Contaminated Labware (e.g., pipette tips, tubes) Place in a sealed, labeled container for hazardous waste.
Contaminated PPE (e.g., gloves) Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1]
Spills For minor spills, wear appropriate PPE, clean up with dry procedures to avoid generating dust, and place the material in a sealed container for disposal. For major spills, evacuate the area and alert emergency responders.[1]

All waste must be handled in accordance with local, state, and federal regulations[1]. Contaminated packaging should be disposed of in the same manner as the unused product[4][5]. Do not empty into drains[6].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.